PHT-7.3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMVLVIYVAFSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PHT-7.3: A Targeted Approach to Disrupting KRAS Mutant Cell Proliferation
An In-depth Technical Guide on the Mechanism of Action of PHT-7.3
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the mechanism of action for this compound, a novel small molecule inhibitor, in cancer cells harboring KRAS mutations. This guide details the molecular interactions, downstream signaling effects, and methodologies of key experiments, offering a foundational resource for further investigation and development in the field of KRAS-targeted therapies.
Core Mechanism: Inhibition of the Cnk1-KRAS Interaction
This compound operates through a highly specific mechanism, targeting the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein crucial for the efficient signaling of mutant KRAS.[1] The core of this compound's action is its selective binding to the pleckstrin homology (PH) domain of Cnk1.[1][2] This interaction physically obstructs the co-localization of Cnk1 with mutant KRAS at the plasma membrane, a critical step for the activation of downstream oncogenic signaling pathways.[1][2] By disrupting this protein-protein interaction, this compound effectively dampens the aberrant signaling cascade driven by mutant KRAS, leading to a selective inhibition of tumor cell growth and proliferation.[1][2]
A key characteristic of this compound is its selectivity for mutant KRAS-driven cells. While Cnk1 also co-localizes with wild-type KRAS, this association is not as tight, and its inhibition by this compound does not significantly impact the growth or signaling in cells with wild-type KRAS.[1] This selectivity suggests a therapeutic window for this compound, minimizing potential off-target effects on healthy cells.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different experimental setups.
Table 1: In Vitro Inhibition of Cell Growth by this compound [3][4]
| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |
| A549 | mut-KRas (G12S) | 25 | 10 |
| H441 | mut-KRas (G12V) | 25 | 15 |
| HCT-116 | mut-KRas | Not Reported | Not Reported |
| H1975 | wt-KRas | > 100 | > 100 |
| Normal Cells* | wt-KRas | > 100 | Not Reported |
*Normal cells include mouse and human normal fibroblasts, pancreatic duct, lung, colon, or myoblast cells.[1]
Table 2: In Vivo Antitumor Activity of this compound [3][4]
| Xenograft Model | KRAS Status | This compound Dosage | Treatment Duration | Antitumor Effect |
| A549 NSCLC | mut-KRas (G12S) | 200 mg/kg i.p. daily | 20 days | Cytostatic antitumor activity |
| H441 NSCLC | mut-KRas (G12V) | 200 mg/kg i.p. daily | 20 days | Cytostatic antitumor activity |
| H1975 NSCLC | wt-KRas | 200 mg/kg i.p. daily | 21 days | No significant effect |
Signaling Pathways Modulated by this compound
This compound's disruption of the Cnk1-mutant KRAS interaction leads to the downregulation of key downstream signaling pathways that are essential for cancer cell proliferation, survival, and migration. The primary affected pathways are the Raf/Mek/Erk, RalA/B, and Rho signaling cascades.[1][2]
This compound Mechanism of Action in KRAS Mutant Cells
Caption: this compound binds to the Cnk1 PH domain, disrupting its interaction with mutant KRAS.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's efficacy from in vitro to in vivo models.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: A panel of non-small cell lung cancer (NSCLC) and colon cancer cell lines with both mutant and wild-type KRAS were used. This includes, but is not limited to, A549 (KRAS G12S), H441 (KRAS G12V), and H1975 (wild-type KRAS).
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, the stock solution was diluted in culture medium to the desired final concentrations. Control cells were treated with an equivalent concentration of DMSO.
Cell Growth Assays
-
2D Growth Assay: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of this compound concentrations. After 72 hours of incubation, cell viability was assessed using a standard colorimetric assay, such as the sulforhodamine B (SRB) assay. IC50 values were calculated from the dose-response curves.
-
3D Soft Agar (B569324) Growth Assay: To assess anchorage-independent growth, a hallmark of cancer cells, a soft agar assay was performed. A base layer of 0.6% agar in culture medium was prepared in 6-well plates. Cells were then suspended in a top layer of 0.3% agar in culture medium containing various concentrations of this compound and seeded on top of the base layer. The plates were incubated for 14-21 days to allow for colony formation. Colonies were stained with crystal violet and counted. IC50 values were determined based on the reduction in colony number.
Western Blot Analysis
-
Lysate Preparation: Cells were treated with this compound for the indicated times. Following treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes were then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Erk, Akt), as well as antibodies for RalA/B and Rho, overnight at 4°C. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Confocal and Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Cell Preparation: Cells were co-transfected with plasmids expressing fluorescently tagged Cnk1 (e.g., Cnk1-GFP) and mutant KRAS (e.g., mut-KRAS-RFP).
-
This compound Treatment: Transfected cells were treated with this compound or vehicle control for a specified period.
-
Confocal Microscopy: Live or fixed cells were imaged using a confocal microscope to visualize the subcellular localization of Cnk1 and mutant KRAS. Co-localization was assessed by the overlap of the fluorescent signals.
-
FLIM: FLIM was used to measure the fluorescence lifetime of the donor fluorophore (e.g., GFP) in the presence and absence of the acceptor fluorophore (e.g., RFP). A decrease in the donor's fluorescence lifetime indicates Förster Resonance Energy Transfer (FRET), signifying a close proximity between the two proteins. The reversal of this shortened lifetime upon this compound treatment confirms the disruption of the Cnk1-mutant KRAS interaction.
In Vivo Xenograft Studies
-
Animal Models: Athymic nude mice were used for xenograft studies.
-
Tumor Implantation: Human NSCLC cells (e.g., A549, H441, H1975) were subcutaneously injected into the flanks of the mice.
-
This compound Administration: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally (i.p.) at a dose of 200 mg/kg daily. The control group received vehicle injections.
-
Tumor Growth Measurement: Tumor volume was measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised, and lysates were prepared for Western blot analysis to assess the in vivo effect of this compound on downstream KRAS signaling pathways.
This technical guide provides a comprehensive overview of the mechanism of action of this compound in KRAS mutant cells, supported by quantitative data and detailed experimental methodologies. This information serves as a valuable resource for the scientific community engaged in the development of novel cancer therapeutics targeting the historically challenging KRAS oncogene.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The CNK1 PH Domain: A Pivotal Scaffold for Oncogenic Signaling and a Prime Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), a scaffold protein devoid of intrinsic catalytic activity, has emerged as a critical regulator in multiple oncogenic signaling pathways. Its pleckstrin homology (PH) domain, a module known for protein-lipid and protein-protein interactions, is central to its function, mediating its localization to the plasma membrane and facilitating the assembly of key signaling complexes. This guide provides a comprehensive technical overview of the CNK1 PH domain, its role in aberrant signaling in cancer, and its validation as a druggable therapeutic target. Particular focus is given to its involvement in mutant KRAS-driven malignancies, where it orchestrates the Ras/Raf/MEK/ERK, Rho, and PI3K/AKT pathways. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling networks to equip researchers and drug development professionals with the foundational knowledge to explore and exploit this promising therapeutic target.
The CNK1 Scaffold and its PH Domain
CNK1 is a multi-domain scaffold protein that plays a crucial role in enhancing the efficiency and specificity of signal transduction.[1][2] Unlike enzymes, scaffold proteins like CNK1 function by bringing together various components of a signaling cascade, thereby promoting their interaction and activation. The modular architecture of CNK1 allows it to participate in diverse signaling pathways. Key domains within CNK1 include a sterile alpha motif (SAM) domain, a PDZ domain, and a central pleckstrin homology (PH) domain.[3]
The PH domain is a protein module of approximately 120 amino acids that is found in a wide array of signaling proteins.[4] Its primary role is to mediate the recruitment of proteins to cellular membranes by binding to specific phosphoinositide lipids.[4] In the context of CNK1, the PH domain is instrumental in its localization to the plasma membrane, a critical step for its function in membrane-associated signaling events.[1]
Quantitative Analysis of CNK1 PH Domain Interactions
The therapeutic targeting of the CNK1 PH domain is predicated on its specific molecular interactions. Quantitative binding assays have been instrumental in characterizing these interactions, providing the basis for inhibitor development.
Binding Affinity with Phosphoinositides
Isothermal Titration Calorimetry (ITC) has been employed to measure the binding affinity of the CNK1 PH domain to various phosphoinositides. These studies have revealed a preferential binding to phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), which is crucial for its membrane localization.[1]
| Ligand | Dissociation Constant (Kd) | Technique | Reference |
| PtdIns(4,5)P2 | 0.18 µM | Isothermal Titration Calorimetry | [1] |
| PtdIns(3,4,5)P3 | Lower affinity than PtdIns(4,5)P2 | Isothermal Titration Calorimetry | [1] |
| PtdIns(3,4)P2 | Lower affinity than PtdIns(4,5)P2 | Isothermal Titration Calorimetry | [1] |
Interaction with the Small Molecule Inhibitor PHT-7.3
A selective inhibitor of the CNK1 PH domain, this compound, has been identified and characterized. This compound binds to the PH domain, disrupting its interaction with the plasma membrane and subsequently inhibiting downstream signaling.[1][2]
| Compound | Binding Affinity (Kd) to Cnk1 PH domain | Cell Proliferation Inhibition (IC50) in mut-KRAS cells | Technique for Kd | Reference |
| This compound | 4.7 µM | Consistently active in inhibiting proliferation | Surface Plasmon Resonance | [1][5] |
| PHT-7.0 | 10.9 µM | Active in inhibiting proliferation | Surface Plasmon Resonance | [5] |
CNK1 PH Domain in Oncogenic Signaling Pathways
The CNK1 PH domain is a central node in a complex network of signaling pathways that are frequently dysregulated in cancer, particularly in tumors driven by KRAS mutations.
Ras/Raf/MEK/ERK Pathway
CNK1 acts as a crucial scaffold in the Ras/Raf/MEK/ERK pathway, which is a key regulator of cell proliferation, differentiation, and survival.[1][6] In mutant KRAS cancers, where this pathway is constitutively active, CNK1 facilitates the efficient transmission of signals from Ras to Raf, thereby promoting uncontrolled cell growth.[1] The PH domain-mediated membrane localization of CNK1 is essential for its function in this cascade.
Rho Signaling Pathway
The CNK1 PH domain directly interacts with the GTP-bound, active form of the small GTPase RhoA.[3] This interaction is crucial for Rho-mediated transcriptional activation, but not for its effects on the actin cytoskeleton.[3] CNK1, through this interaction, links Rho signaling to downstream effectors, influencing gene expression related to cell proliferation and survival.[2]
PI3K/AKT Signaling Pathway
CNK1 is also a key player in the PI3K/AKT pathway, which is critical for cell survival and proliferation.[7] CNK1 interacts with AKT, promoting its activity and downstream signaling to transcription factors like FoxO.[7][8] This function is dependent on a functional PI3K pathway, highlighting the interconnectedness of these signaling networks.[7] The PH domain's role in membrane recruitment is again central to facilitating these interactions.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Association of CNK1 with Rho guanine nucleotide exchange factors controls signaling specificity downstream of Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optogenetic clustering of CNK1 reveals mechanistic insights in RAF and AKT signalling controlling cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CNK1 is a novel Akt interaction partner that promotes cell proliferation through the Akt-FoxO signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
PHT-7.3: A Technical Guide to its Selective Inhibition of Mutant KRAS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PHT-7.3, a small molecule inhibitor demonstrating notable selectivity for cancer cells harboring KRAS mutations over their wild-type counterparts. This document details the mechanism of action, quantitative data on its efficacy, and the experimental protocols utilized in its characterization.
Core Mechanism of Action
This compound exerts its selective effect not by directly targeting the KRAS protein, but by inhibiting a critical interacting partner: the scaffold protein Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). Specifically, this compound binds to the pleckstrin homology (PH) domain of CNK1.[1][2] This interaction prevents the co-localization of CNK1 with mutant KRAS at the plasma membrane, a crucial step for the propagation of oncogenic signaling.[1][2] While CNK1 also co-localizes with wild-type KRAS, this association is less stringent, and its disruption by this compound does not significantly impact the growth or signaling in cells with wild-type KRAS.[1] This differential dependency of mutant KRAS on a stable interaction with CNK1 forms the basis of this compound's selectivity.
The disruption of the CNK1/mutant-KRAS complex by this compound leads to the downregulation of key downstream signaling pathways that drive cancer cell proliferation and survival, including the Raf/MEK/ERK and the Rho/RalA/B pathways.[1][3]
Quantitative Data
The following tables summarize the key quantitative data demonstrating the binding affinity of this compound and its selective inhibitory effects on mutant KRAS-driven cancer cells.
Table 1: Binding Affinity of this compound to the CNK1 PH Domain
| Compound | Binding Affinity (Kd) to CNK1 PH Domain |
| This compound | 4.7 µM |
Data from Indarte M, et al. Cancer Res. 2019.[1]
Table 2: In Vitro Growth Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Lines by this compound
| Cell Line | KRAS Status | IC50 (µM) in 2D Culture |
| H1437 | Wild-Type | > 100 µM |
| H2023 | Wild-Type | > 100 µM |
| H1975 | Wild-Type | > 100 µM |
| A549 | Mutant (G12S) | Inhibited |
| H441 | Mutant (G12V) | Inhibited |
| H2009 | Mutant | Inhibited |
| Calu-1 | Mutant | Inhibited |
| H2122 | Mutant | Inhibited |
| H358 | Mutant | No Inhibition |
| H1792 | Mutant | No Inhibition |
| H460 | Mutant | No Inhibition |
| H727 | Mutant | No Inhibition |
| SW1573 | Mutant | No Inhibition |
Data from Indarte M, et al. Cancer Res. 2019. Note: Specific IC50 values for all inhibited mutant cell lines in 2D culture were not provided in the primary publication, but were shown to be sensitive to this compound. This compound did not inhibit the growth of normal human and rat fibroblasts, myoblasts, and lung and colon epithelial cells (IC50 > 100 µM).[1]
Table 3: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
| Xenograft Model | KRAS Status | Treatment | Outcome |
| A549 | Mutant (G12S) | This compound (200 mg/kg, i.p. daily) | Cytostatic tumor growth inhibition |
| H441 | Mutant (G12V) | This compound (200 mg/kg, i.p. daily) | Cytostatic tumor growth inhibition |
| H1975 | Wild-Type | This compound (200 mg/kg, i.p. daily) | No significant effect on tumor growth |
Data from Indarte M, et al. Cancer Res. 2019.[1][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for this compound Evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the methods described by Indarte et al. (2019) and standard laboratory procedures.
Cell Proliferation Assay (2D)
-
Cell Seeding: Seed KRAS mutant and wild-type cells in 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept below 0.5%. Replace the medium in the wells with the medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Downstream Signaling
-
Cell Lysis: Plate cells and treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, AKT, as well as antibodies for RalB-GTP and Rho-GTP overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Confocal Microscopy for CNK1-KRAS Co-localization
-
Cell Transfection and Treatment: Co-transfect HEK293 cells with plasmids expressing CNK1-GFP and mutant KRAS-RFP. After 24-48 hours, treat the cells with this compound (e.g., 50 µM) or vehicle for 1-2 hours.
-
Cell Fixation and Mounting:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear staining.
-
-
Imaging:
-
Acquire images using a confocal laser scanning microscope equipped with appropriate lasers and filters for GFP, RFP, and DAPI.
-
Capture Z-stacks to assess co-localization throughout the cell volume.
-
-
Co-localization Analysis: Analyze the images using software such as ImageJ with a co-localization plugin to determine Pearson's and Manders' co-localization coefficients.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 106 A549 (mutant KRAS) or H1975 (wild-type KRAS) cells in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth by caliper measurements. When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 200 mg/kg) or vehicle control intraperitoneally (i.p.) daily.[1][4]
-
Tumor Volume and Body Weight Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting or immunohistochemistry).
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Immobilization of CNK1 PH Domain: Covalently immobilize the purified recombinant CNK1 PH domain onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time as this compound binds to and dissociates from the immobilized CNK1 PH domain.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
Fluorescence Lifetime Imaging Microscopy (FLIM) for Protein Interaction
-
Sample Preparation: Prepare cells co-expressing a donor fluorophore-tagged protein (e.g., CNK1-GFP) and an acceptor fluorophore-tagged protein (e.g., mutant KRAS-RFP) as described for confocal microscopy.
-
FLIM Data Acquisition: Use a time-correlated single-photon counting (TCSPC) or frequency-domain FLIM system coupled to a confocal microscope to measure the fluorescence lifetime of the donor fluorophore in the presence and absence of the acceptor.
-
Data Analysis: A decrease in the fluorescence lifetime of the donor in the presence of the acceptor indicates Förster Resonance Energy Transfer (FRET), signifying that the two proteins are in close proximity (typically <10 nm). Analyze the lifetime data to quantify the FRET efficiency, which provides a measure of the extent of protein-protein interaction. Treatment with this compound is expected to increase the fluorescence lifetime of CNK1-GFP in the presence of mutant KRAS-RFP, indicating disruption of their interaction.[1]
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
The Discovery and Development of PHT-7.3: A Targeted Inhibitor of the CNK1 PH Domain for Mutant KRAS-Driven Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Mutated KRAS is one of the most prevalent oncogenes in human cancers, yet it has remained a challenging therapeutic target for decades. This whitepaper details the discovery and preclinical development of PHT-7.3, a novel small molecule inhibitor that selectively targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). By binding to the CNK1 PH domain, this compound disrupts the CNK1-mutant KRAS interaction at the plasma membrane, leading to the inhibition of downstream signaling pathways and selective suppression of mutant KRAS-dependent cell growth. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the underlying scientific rationale for the development of this compound as a promising therapeutic strategy for cancers harboring KRAS mutations.
Introduction
The Ras family of small GTPases, particularly KRAS, are critical regulators of cellular proliferation, differentiation, and survival. Activating mutations in the KRAS gene are found in a significant percentage of human cancers, including a large proportion of pancreatic, colorectal, and non-small cell lung cancers (NSCLC). These mutations lock KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the RAF-MEK-ERK and PI3K-AKT cascades, which in turn drive tumorigenesis.
Despite extensive efforts, the direct inhibition of mutant KRAS has proven to be a formidable challenge. An alternative strategy is to target key protein-protein interactions that are essential for mutant KRAS signaling. One such protein is the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1), a scaffold protein that facilitates the efficient transmission of signals from Ras at the plasma membrane. CNK1, through its PH domain, interacts with phospholipids (B1166683) in the cell membrane, promoting its co-localization with KRAS and the assembly of a functional signaling complex, or "nanocluster". This interaction is particularly critical for the signaling output of mutant KRAS.
This compound was identified through a structure-based drug design and screening effort as a selective inhibitor of the CNK1 PH domain. This technical guide will provide a detailed account of its discovery, mechanism of action, and preclinical anti-cancer activity.
Data Presentation
The following tables summarize the key quantitative data for the this compound inhibitor, demonstrating its binding affinity, selectivity, and cellular activity.
Table 1: Binding Affinity and Selectivity of this compound for PH Domains
| Protein PH Domain | Binding Affinity (Kd, µM) |
| CNK1 | 4.7[1] |
| Pdpk1 | >100 |
| Btk | >100 |
| Akt1 | >100 |
| Plekha7 | >100 |
Table 2: In Vitro 2D Cell Growth Inhibition (IC50, µM) of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | IC50 (µM) |
| Wild-Type KRAS | ||
| H1975 | WT | >100 |
| H1437 | WT | ~75 |
| H2023 | WT | ~80 |
| H226 | WT | >100 |
| H522 | WT | >100 |
| Mutant KRAS | ||
| A549 | G12S | ~25 |
| H441 | G12V | ~30 |
| H2009 | G12A | ~40 |
| H2122 | G12C | ~50 |
| H358 | G12C | ~60 |
| H727 | G12V | ~45 |
| Calu-6 | G12D | ~35 |
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | KRAS Status | Treatment | Tumor Growth Inhibition |
| A549 NSCLC | G12S | This compound (200 mg/kg, i.p. daily) | Cytostatic antitumor activity[1][2] |
| H441 NSCLC | G12V | This compound (200 mg/kg, i.p. daily) | Cytostatic antitumor activity[1] |
| H1975 NSCLC | WT | This compound (200 mg/kg, i.p. daily) | No significant antitumor activity[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this document.
Surface Plasmon Resonance (SPR) for PH Domain Binding
-
Objective: To determine the binding affinity (Kd) of this compound to the CNK1 PH domain and assess its selectivity against other PH domains.
-
Instrumentation: Biacore T200 (GE Healthcare).
-
Procedure:
-
Recombinant GST-tagged PH domains of CNK1, Pdpk1, Btk, Akt1, and Plekha7 were expressed and purified.
-
A CM5 sensor chip was functionalized with an anti-GST antibody.
-
The GST-tagged PH domain proteins were captured on the sensor chip surface.
-
A serial dilution of this compound in running buffer (HBS-EP+) was prepared, ranging from 0.1 to 100 µM.
-
The this compound solutions were injected over the sensor chip surface, and the binding response was measured in real-time.
-
The sensor surface was regenerated between each injection cycle using a low pH glycine (B1666218) solution.
-
The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) was derived.
-
2D and 3D Cell Growth Assays
-
Objective: To evaluate the effect of this compound on the proliferation of NSCLC cell lines with either wild-type or mutant KRAS.
-
Materials: NSCLC cell lines, 96-well plates, CellTiter-Glo Luminescent Cell Viability Assay (Promega), soft agar (B569324).
-
2D Cell Growth Protocol:
-
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
This compound was serially diluted in culture medium and added to the wells, with final concentrations ranging from 0.1 to 100 µM. A vehicle control (DMSO) was included.
-
Plates were incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell viability was assessed using the CellTiter-Glo assay according to the manufacturer's instructions. Luminescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
-
3D Soft Agar Growth Protocol:
-
A base layer of 0.6% agar in culture medium was prepared in 6-well plates.
-
Cells were suspended in 0.3% agar in culture medium containing various concentrations of this compound and layered on top of the base layer.
-
Plates were incubated for 14-21 days at 37°C in a humidified 5% CO2 atmosphere until colonies formed.
-
Colonies were stained with crystal violet and counted. The IC50 for inhibition of anchorage-independent growth was determined.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To investigate the effect of this compound on the activation of KRAS downstream signaling pathways.
-
Procedure:
-
Mutant KRAS NSCLC cells (e.g., A549) were treated with varying concentrations of this compound for 24 hours.
-
Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT, RalA/B-GTP, Rho-GTP).
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in mouse models of NSCLC.
-
Animal Model: Athymic nude mice.
-
Procedure:
-
NSCLC cells (e.g., A549, H441, H1975) were subcutaneously injected into the flanks of the mice.
-
When tumors reached a palpable size (e.g., 100-150 mm³), mice were randomized into treatment and control groups.
-
This compound was administered intraperitoneally (i.p.) daily at a dose of 200 mg/kg. The control group received the vehicle.
-
Tumor volume and body weight were measured regularly (e.g., twice weekly).
-
At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement and downstream signaling inhibition.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits the CNK1 PH domain, disrupting mutant KRAS signaling.
Experimental Workflow
Caption: Discovery and preclinical development workflow for this compound.
Conclusion
This compound represents a significant advancement in the pursuit of effective therapies for KRAS-mutant cancers. By selectively targeting the PH domain of CNK1, this compound offers a novel mechanism to disrupt the oncogenic signaling of mutant KRAS. The preclinical data presented in this whitepaper demonstrate its potent and selective activity against cancer cells harboring KRAS mutations, both in vitro and in vivo. The detailed experimental protocols and workflow provide a clear roadmap for the evaluation of similar targeted inhibitors. Further clinical investigation of this compound and other CNK1 inhibitors is warranted to fully assess their therapeutic potential in patients with KRAS-driven malignancies.
References
PHT-7.3: A Selective Inhibitor of the CNK1 PH Domain in Oncogenic Signaling
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of PHT-7.3, a small molecule inhibitor targeting the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). It details the mechanism of action, impact on oncogenic signaling pathways, and presents key preclinical data for researchers in oncology and drug development.
Introduction: Targeting the "Undruggable" KRAS
Mutations in the KRAS proto-oncogene are among the most common drivers of human cancers, occurring in approximately 25% of all tumors.[1][2] For decades, KRAS has been considered an "undruggable" target. This compound represents an innovative strategy by indirectly targeting mutant KRAS (mut-KRAS) function. It selectively inhibits the pleckstrin homology (PH) domain of CNK1, a scaffold protein essential for the efficient propagation of mut-KRAS signaling.[1][3] This selective inhibition blocks the growth of mut-KRAS cancer cells and tumors while having minimal effect on cells with wild-type KRAS (wt-KRAS).[1][2][4]
Mechanism of Action: Disrupting the CNK1-KRAS Interaction
CNK1 acts as a crucial scaffold protein that enhances the efficiency and specificity of Ras signaling pathways, which are involved in cell proliferation, survival, and migration.[1][2] The PH domain of CNK1 binds to phosphoinositides like PtdIns(4,5)P2 at the plasma membrane, facilitating its co-localization with Ras proteins.[1][2][4]
This compound is a small molecule designed to selectively bind to the PH domain of CNK1.[1] This binding action physically blocks the interaction between the CNK1 PH domain and membrane phosphoinositides, thereby preventing the recruitment and co-localization of CNK1 with mut-KRAS at the plasma membrane.[1][4] The disruption of this critical scaffolding function leads to the selective inhibition of downstream signaling pathways that are hyperactivated in mut-KRAS-driven cancers.[1]
Impact on Oncogenic Signaling Pathways
By preventing the formation of the mut-KRAS/CNK1 signaling complex, this compound effectively dampens the hyperactive downstream signals that drive oncogenesis. Studies have shown that inhibition of CNK1 by this compound leads to a significant reduction in the activity of several key effector pathways.[1][4]
-
Raf/Mek/Erk Pathway: This is a central signaling cascade that regulates cell growth and proliferation. This compound treatment leads to decreased phosphorylation of Mek and Erk in mut-KRAS cells.[1]
-
Rho Pathway: Involved in cytoskeleton dynamics and cell migration, the activity of Rho GTPases is diminished following this compound exposure.[1][4]
-
RalA/B Pathway: This pathway plays a role in vesicle trafficking and tumor metabolism. This compound reduces the levels of active, GTP-bound RalA/B.[1][4]
Quantitative Preclinical Data
The efficacy of this compound has been evaluated in both in vitro and in vivo models, demonstrating selectivity for mut-KRAS cancer cells.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | IC50 for 2D Growth (µmol/L) |
|---|---|---|
| A549 | mut-KRAS (G12S) | ~25 |
| H441 | mut-KRAS (G12V) | ~25 |
| H1975 | wt-KRAS | >100 |
Data derived from waterfall plots in Indarte M, et al. Cancer Res. 2019.[4]
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | KRAS Status | This compound Dosage | Duration | Outcome |
|---|---|---|---|---|
| A549 NSCLC | mut-KRAS (G12S) | 200 mg/kg i.p. daily | 20 days | Cytostatic antitumor activity[1][3][4] |
| H441 NSCLC | mut-KRAS (G12V) | 200 mg/kg i.p. daily | 20 days | Cytostatic antitumor activity[1] |
| H1975 NSCLC | wt-KRAS | 200 mg/kg i.p. daily | 21 days | No significant antitumor activity[1][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo Antitumor Xenograft Study Protocol
-
Animal Model: Athymic nude mice are typically used.
-
Cell Implantation: Human non-small cell lung cancer (NSCLC) cells (e.g., A549, H441, H1975) are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-150 mm³). Mice are then randomized into control (vehicle) and treatment groups (typically 10 mice per group).[1]
-
Drug Formulation and Administration: this compound is formulated for intraperitoneal (i.p.) injection. A common vehicle formulation consists of DMSO, PEG300, Tween-80, and saline.[3] The compound is administered daily at a dose of 200 mg/kg.[1][3][4]
-
Monitoring and Endpoints: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is monitored weekly as a measure of toxicity.[1] The primary endpoint is the difference in tumor volume between the treated and control groups at the end of the dosing period.
-
Pharmacodynamic Analysis: For signaling studies, tumors may be harvested at specific time points (e.g., 4 and 24 hours) after a single dose or after several days of dosing to analyze the inhibition of downstream KRas signaling via Western blot.[4][5]
Western Blot Analysis
To confirm the inhibition of downstream signaling, tumor lysates from xenograft studies or cell lysates from in vitro experiments are subjected to Western blotting.[4] Key proteins and phospho-proteins analyzed include p-Mek, p-Erk, RalA/B-GTP, and Rho-GTP to assess the activity of the respective pathways.[4][5]
Conclusion
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unraveling the PHT-7.3 and Cnk1 Interaction: A Structural and Mechanistic Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and mechanistic basis of the interaction between the small molecule inhibitor PHT-7.3 and the scaffold protein Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1). Cnk1 is a critical component of the Ras signaling pathway, and its dysregulation is implicated in various cancers, particularly those driven by mutant KRAS.[1][2][3] this compound has emerged as a selective inhibitor of the Cnk1 Pleckstrin Homology (PH) domain, offering a promising therapeutic strategy to block oncogenic KRas activity.[1][2][3][4] This document details the quantitative binding data, experimental methodologies used to characterize this interaction, and the associated signaling pathways.
Quantitative Analysis of the this compound-Cnk1 Interaction
The binding affinity and inhibitory concentrations of this compound have been determined through various experimental techniques. These quantitative data are crucial for understanding the potency and selectivity of this inhibitor.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | 4.7 μM | Surface Plasmon Resonance (SPR) | [1][5][6] |
| Inhibition of Cell Growth (IC50) | > 100 μM (normal cells) | Cell Proliferation Assay | [1] |
| In Vivo Antitumor Activity | 200 mg/kg daily (ip) | Xenograft Mouse Model | [1][4][5] |
Experimental Protocols
The characterization of the this compound and Cnk1 interaction has been accomplished through a combination of biophysical, biochemical, and cell-based assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[7][8][9][10][11]
Objective: To determine the binding affinity (Kd) of this compound to the Cnk1 PH domain.
Methodology:
-
Ligand Immobilization: The GST-tagged PH domain of Cnk1 is immobilized on a sensor chip.[2][6][12]
-
Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the sensor chip.
-
Signal Detection: The binding of this compound to the immobilized Cnk1 PH domain causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.[9][10]
-
Data Analysis: The sensorgram data is analyzed to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) is calculated.[7][8]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes that occur upon molecular interaction.
Objective: To characterize the binding of phosphoinositides to the Cnk1 PH domain.
Methodology:
-
Sample Preparation: The Cnk1 PH domain is placed in the sample cell of the calorimeter.
-
Titration: A solution of a specific phosphoinositide, such as PtdIns(3,4,5)P3, is incrementally injected into the sample cell.[1]
-
Heat Measurement: The heat released or absorbed during the binding event is measured.
-
Data Analysis: The resulting data is plotted to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Confocal Microscopy
Confocal microscopy is used to visualize the subcellular localization of proteins and to assess the co-localization of interacting partners.
Objective: To determine if this compound can block the co-localization of Cnk1 and mutant KRas at the plasma membrane.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids expressing Cnk1-GFP and mutant KRas-RFP.[2][6][12]
-
Compound Treatment: The transfected cells are incubated with this compound for a specified period.[2][6][12]
-
Imaging: The cells are imaged using a confocal microscope to visualize the localization of the fluorescently tagged proteins.
-
Image Analysis: The merged images are analyzed to assess the degree of co-localization between Cnk1-GFP and mutant KRas-RFP in the presence and absence of this compound.[2][6][12]
Signaling Pathways and Logical Relationships
The interaction between this compound and Cnk1 has significant implications for cellular signaling, primarily by disrupting the oncogenic Ras pathway. The following diagrams illustrate the key signaling events and the mechanism of this compound action.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studying protein-protein interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affiniteinstruments.com [affiniteinstruments.com]
- 10. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. photonics.com [photonics.com]
- 12. researchgate.net [researchgate.net]
PHT-7.3: A Selective Chemical Probe for Interrogating Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) Function in Mutant KRAS Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) is a non-catalytic scaffold protein that plays a crucial role in enhancing the efficiency and specificity of Ras-driven signaling pathways.[1] In cancers driven by mutations in the KRAS gene, Cnk1 facilitates the assembly of signaling complexes essential for tumor cell proliferation and survival.[2] PHT-7.3 has been identified as a first-in-class small molecule inhibitor that selectively targets the Pleckstrin Homology (PH) domain of Cnk1.[3][4] By binding to the Cnk1 PH domain, this compound allosterically disrupts the critical interaction between Cnk1 and mutant KRAS (mut-KRas) at the plasma membrane, leading to the selective inhibition of downstream signaling and tumor growth in mut-KRas-dependent cancers.[1][2] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and its application as a chemical probe to dissect Cnk1 function.
Mechanism of Action of this compound
Cnk1 acts as a molecular scaffold, lacking any intrinsic enzymatic activity.[1] Its function is to bring together components of signaling cascades to increase their efficiency. In the context of mutant KRAS, Cnk1 co-localizes with mut-KRas at the plasma membrane, a process mediated by its PH domain binding to phosphoinositides like PtdIns(4,5)P2.[1][4] This scaffolding function is critical for the robust activation of downstream effector pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1][5]
This compound functions by directly binding to the phosphoinositide-binding pocket within the PH domain of Cnk1.[1] This competitive inhibition prevents the PH domain from anchoring Cnk1 to the plasma membrane. Consequently, the co-localization and functional association between Cnk1 and mut-KRas are disrupted.[1][5] This disruption selectively impairs the signaling output from mut-KRas, leading to cell growth arrest and antitumor activity in mut-KRas contexts, while having minimal effect on cells with wild-type KRAS (wt-KRas).[1][4]
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Early-Stage Research on PHT-7.3 in Pancreatic Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with limited effective therapeutic options. A hallmark of PDAC is the high frequency of activating mutations in the KRAS oncogene, which drives tumor initiation, progression, and therapeutic resistance. The development of direct KRAS inhibitors has been challenging, leading to the exploration of alternative strategies that target downstream effectors and essential co-factors of KRAS signaling. This technical guide focuses on the early-stage research of PHT-7.3, a novel small molecule inhibitor with potential therapeutic relevance for pancreatic cancer. This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein crucial for the efficient propagation of mutant KRAS signaling. This document summarizes the mechanism of action, preclinical data, and experimental methodologies related to this compound, providing a comprehensive resource for researchers in the field of pancreatic cancer drug discovery.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by selectively targeting the Cnk1 protein, a critical component of the KRAS signaling pathway. Cnk1 acts as a scaffold protein, facilitating the assembly of signaling complexes and enhancing the efficiency of signal transmission from mutant KRAS.[1][2]
The key steps in the mechanism of action of this compound are:
-
Binding to the Cnk1 PH Domain: this compound is a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain.[3] Isothermal titration calorimetry has shown that the Cnk1 PH domain binds to phosphoinositides, which is crucial for its localization to the plasma membrane.[4]
-
Disruption of Cnk1 and Mutant KRAS Co-localization: By binding to the PH domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane.[4][5] This interaction is critical for the function of mutant KRAS.
-
Inhibition of Downstream KRAS Signaling: The disruption of the Cnk1-mutant KRAS complex leads to the inhibition of downstream signaling pathways that are aberrantly activated in KRAS-mutant cancers. These pathways include the Raf/MEK/ERK pathway, as well as the Rho and RalA/B signaling cascades.[2]
This selective inhibition of mutant KRAS signaling pathways ultimately leads to a reduction in cancer cell proliferation and tumor growth, with minimal effects on cells with wild-type KRAS.[2]
Preclinical Data for this compound
While specific in vitro efficacy data for this compound in pancreatic cancer cell lines is not yet available in the public domain, studies on other KRAS-mutant cancer types, such as non-small cell lung cancer (NSCLC), provide a strong rationale for its investigation in pancreatic cancer.
In Vitro Efficacy in KRAS-Mutant Cancer Cell Lines (NSCLC)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in a panel of NSCLC cell lines, highlighting its selectivity for cells harboring KRAS mutations.
| Cell Line | KRAS Status | IC50 (µM) for 2D Growth |
| A549 | G12S | ~25 |
| H441 | G12V | ~25 |
| H358 | G12C | ~25 |
| H460 | Q61H | ~50 |
| H727 | G12V | ~50 |
| H1792 | G12C | >100 |
| H2009 | G12A | >100 |
| H23 | G12C | >100 |
| Calu-1 | G12C | >100 |
| H1437 | Wild-Type | >100 |
| H2023 | Wild-Type | >100 |
| H1975 | Wild-Type | >100 |
Data extracted from Indarte M, et al. Cancer Res. 2019.
In Vivo Antitumor Activity in Xenograft Models (NSCLC)
This compound has demonstrated cytostatic antitumor activity in in vivo xenograft models of human NSCLC with KRAS mutations.
| Xenograft Model | KRAS Mutation | Treatment | Outcome |
| A549 | G12S | This compound (200 mg/kg, i.p., daily) | Cytostatic tumor growth inhibition |
| H441 | G12V | This compound (200 mg/kg, i.p., daily) | Cytostatic tumor growth inhibition |
| H1975 | Wild-Type | This compound (200 mg/kg, i.p., daily) | No significant effect on tumor growth |
Data extracted from Indarte M, et al. Cancer Res. 2019.[4][5]
The Role of Cnk1 (CNKSR1) in Pancreatic Cancer
The relevance of targeting Cnk1 in pancreatic cancer is underscored by clinical data correlating its expression with patient outcomes. Studies have shown that Cnk1 (also known as CNKSR1) expression is increased in pancreatic cancer tissue compared to normal pancreatic tissue.[6] Furthermore, low CNKSR1 expression has been identified as an independent prognostic marker for decreased overall survival in pancreatic cancer patients.[6][7] This suggests that Cnk1 plays a significant role in the pathobiology of pancreatic cancer and represents a promising therapeutic target.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these early-stage findings. Below are summaries of key experimental protocols.
Cell Viability and Proliferation Assays
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutation status.
-
Seeding: Cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 72 hours.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay (e.g., CellTiter-Blue, Promega) or MTT assay. Fluorescence or absorbance is measured, and the data is normalized to vehicle-treated controls.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Lysis: Cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours). Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, RalA-GTP, RhoA-GTP).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Cell Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are suspended in a solution like Matrigel and injected subcutaneously into the flanks of the mice.[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.
-
Treatment Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and administered to the mice via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 200 mg/kg daily).[3]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting mutant KRAS signaling.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion and Future Directions
This compound represents a promising therapeutic agent that selectively targets the Cnk1 scaffold protein, a key enabler of mutant KRAS-driven oncogenesis. While early-stage research in NSCLC models has demonstrated its potential, further investigation is critically needed to establish its efficacy in pancreatic cancer. Future studies should focus on:
-
Evaluating this compound in a comprehensive panel of pancreatic cancer cell lines with diverse KRAS mutations to determine IC50 values and confirm its selectivity.
-
Conducting in vivo studies using orthotopic and patient-derived xenograft (PDX) models of pancreatic cancer to assess antitumor activity in a more clinically relevant setting.
-
Investigating potential synergistic combinations of this compound with other targeted therapies or standard-of-care chemotherapy for pancreatic cancer.
-
Identifying and validating biomarkers that can predict response to this compound treatment in pancreatic cancer patients.
The development of Cnk1 inhibitors like this compound offers a novel and exciting avenue for the treatment of KRAS-mutant pancreatic cancer, a disease with a dire unmet medical need. Continued research in this area is essential to translate these promising preclinical findings into tangible clinical benefits for patients.
References
- 1. Scaffolding Protein Connector Enhancer of Kinase Suppressor of Ras 1 (CNKSR1) Regulates MAPK Inhibition Responsiveness in Pancreas Cancer via Crosstalk with AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of the scaffold connector enhancer of kinase suppressor of Ras 1 (CNKSR1) is correlated with clinical outcome in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
Foundational Studies of PHT-7.3 in Non-Small Cell Lung Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with mutations in the KRAS oncogene being a significant driver of the disease and historically difficult to target therapeutically.[1][2][3] PHT-7.3 has emerged as a novel small molecule inhibitor with promising preclinical activity against mutant KRAS NSCLC. This technical guide provides an in-depth overview of the foundational studies of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its investigation.
This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1][4] CNK1 is a scaffold protein crucial for the efficient propagation of Ras signaling pathways.[1][2][3] By binding to the CNK1 PH domain, this compound prevents the co-localization of CNK1 with mutant KRAS at the plasma membrane, thereby disrupting downstream signaling cascades that are essential for tumor cell proliferation and survival.[1][2][3] This targeted approach offers a promising strategy for the selective inhibition of mutant KRAS-driven cancers.
Mechanism of Action: Targeting the CNK1-KRAS Axis
This compound's mechanism of action is centered on its ability to disrupt the interaction between CNK1 and mutant KRAS. CNK1 acts as a critical scaffold protein that facilitates the assembly of signaling complexes downstream of Ras.[3] The PH domain of CNK1 binds to phosphoinositides at the plasma membrane, a process that is essential for its co-localization with membrane-bound KRAS.
This compound selectively binds to the PH domain of CNK1 with a dissociation constant (Kd) of 4.7 μM.[4] This binding event physically obstructs the interaction of CNK1 with the plasma membrane, consequently preventing its association with mutant KRAS.[1][2][3] The disruption of this scaffolding function leads to the inhibition of multiple downstream effector pathways, including the Raf/Mek/Erk, Rho, and RalA/B signaling cascades.[1][2] A key finding is the selectivity of this compound for mutant KRAS over wild-type KRAS, which suggests a conformational or dependency difference in the signaling complexes formed by the mutant oncoprotein.[1][2]
Mechanism of this compound Action.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models of NSCLC. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound in NSCLC Cell Lines
| Cell Line | KRAS Status | Assay Type | IC50 (µM) | Reference |
| A549 | G12S | 2D Growth | ~25 | [5] |
| H441 | G12V | 2D Growth | ~25 | [5] |
| H1975 | Wild-Type | 2D Growth | >100 | [5] |
| A549 | G12S | 3D Soft Agar (B569324) | <25 | [5] |
| H441 | G12V | 3D Soft Agar | <25 | [5] |
| H1975 | Wild-Type | 3D Soft Agar | >100 | [5] |
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
| Xenograft Model | KRAS Status | Treatment | Dosage | Outcome | Reference |
| A549 | G12S | This compound | 200 mg/kg, i.p. daily | Cytostatic antitumor activity | [4][6][7] |
| H441 | G12V | This compound | 200 mg/kg, i.p. daily | Cytostatic antitumor activity | [4][6][7] |
| H1975 | Wild-Type | This compound | 200 mg/kg, i.p. daily | No significant antitumor activity | [6][7] |
| A549 | G12S | This compound + Erlotinib | 200 mg/kg + 75 mg/kg daily | Additive antitumor effects, tumor regression | [8] |
| A549 | G12S | This compound + Trametinib | 200 mg/kg + 0.3 mg/kg daily | Additive antitumor effects | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these foundational studies.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of this compound on NSCLC cell lines.
-
Cell Seeding:
-
Culture NSCLC cell lines (e.g., A549, H441, H1975) in appropriate media.
-
Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 1:1 solution of DMSO and ethanol) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the tumorigenic potential of NSCLC cells.
-
Preparation of Agar Layers:
-
Bottom Layer: Prepare a 1% agar solution in sterile water and autoclave. Cool to 40°C. Mix equal volumes of 2x culture medium and the 1% agar solution to get a final concentration of 0.5% agar in 1x medium. Dispense 1.5 mL into each well of a 6-well plate and allow it to solidify.
-
Top Layer: Prepare a 0.7% agar solution.
-
-
Cell Suspension and Plating:
-
Trypsinize and resuspend cells to a single-cell suspension.
-
Prepare a cell suspension in 1x culture medium at a concentration of 2 x 10^4 cells/mL.
-
Mix the cell suspension with the 0.7% agar solution (at 40°C) and 2x medium containing the desired concentration of this compound to a final agar concentration of 0.35%.
-
Immediately plate 1.5 mL of this cell-agar mixture on top of the solidified bottom layer.
-
-
Incubation and Colony Formation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 14-21 days.
-
Feed the cells twice a week by adding 200 µL of medium containing this compound.
-
-
Staining and Quantification:
-
Stain the colonies with 0.005% crystal violet solution for 1 hour.
-
Wash the plates with PBS.
-
Count the number of colonies using a microscope.
-
Soft Agar Assay Workflow.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the inhibition of KRAS downstream signaling pathways.
-
Cell Lysis:
-
Treat NSCLC cells with this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-Erk, anti-phospho-Akt, anti-RalA/B-GTP, anti-Rho-GTP) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalize to a loading control such as β-actin or GAPDH.
-
In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 NSCLC cells (e.g., A549, H441, H1975) in a mixture of medium and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
Conclusion
The foundational studies of this compound provide a strong rationale for its further development as a targeted therapy for mutant KRAS non-small cell lung cancer. Its selective mechanism of action, which involves the disruption of the CNK1-mutant KRAS interaction, leads to the inhibition of critical downstream signaling pathways and demonstrates significant antitumor activity in preclinical models. The detailed experimental protocols provided in this guide are intended to facilitate further research into this promising therapeutic agent and to aid in the design of future studies aimed at translating these preclinical findings into clinical applications.
References
- 1. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytostatic Power of PHT-7.3: A Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cytostatic effects of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound has demonstrated significant potential in selectively inhibiting the growth of tumor cells harboring mutant KRAS (mut-KRAS), a prevalent and challenging oncogenic driver. This document outlines the mechanism of action, presents key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Targeting the Cnk1-mut-KRAS Axis
This compound exerts its cytostatic effect by selectively binding to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 μM.[1] This binding event prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, a critical step for the activation of downstream oncogenic signaling pathways.[2][3][4] By disrupting this interaction, this compound effectively blocks the growth and signaling of cancer cells with mut-KRAS, while having minimal impact on cells with wild-type KRAS (wt-KRAS).[2][3][4] The inhibition of Cnk1 leads to the downregulation of key effector pathways, including the Raf/Mek/Erk, Rho, and RalA/B signaling cascades, ultimately resulting in cell growth inhibition.[2][4]
Quantitative Efficacy of this compound
The cytostatic activity of this compound has been quantified in both in vitro and in vivo models, demonstrating its selectivity for mut-KRAS cancer cells.
Table 1: In Vitro Growth Inhibition of Non-Small Cell Lung Cancer (NSCLC) Cell Lines by this compound
| Cell Line | KRAS Status | Growth Condition | IC50 (µM) |
| A549 | mut-KRAS (G12S) | 2D (Plastic) | ~50 |
| H441 | mut-KRAS (G12V) | 2D (Plastic) | ~60 |
| H1975 | wt-KRAS | 2D (Plastic) | >100 |
| NSCLC Panel | mut-KRAS | 3D (Soft Agarose) | Generally lower than 2D |
| NSCLC Panel | wt-KRAS | 3D (Soft Agarose) | Generally higher than mut-KRAS |
Data synthesized from waterfall plots presented in research articles.[3][5] An IC50 greater than 100 µmol/L indicates a lack of significant growth inhibition at the tested concentrations.[3][5]
Table 2: In Vivo Antitumor Activity of this compound in NSCLC Xenograft Models
| Xenograft Model | KRAS Status | Treatment | Duration | Outcome |
| A549 | mut-KRAS (G12S) | 200 mg/kg this compound (i.p. daily) | 20 days | Cytostatic antitumor activity |
| H441 | mut-KRAS (G12V) | 200 mg/kg this compound (i.p. daily) | 20 days | Cytostatic antitumor activity |
| H1975 | wt-KRAS | 200 mg/kg this compound (i.p. daily) | 21 days | Little to no effect on tumor growth |
Data from in vivo studies demonstrating the selective cytostatic effect of this compound.[1][3][6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cytostatic effects of this compound.
Cell Viability (MTT) Assay
This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., A549, H441, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to assess the effect of this compound on the activation state of proteins in the KRAS downstream signaling pathways.
-
Cell Lysis: Treat tumor cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Erk, Akt, Rho, RalA/B) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis
This assay determines the effect of this compound on the cell cycle distribution of tumor cells.
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing a DNA-staining dye (e.g., Propidium Iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A cytostatic effect is often characterized by an accumulation of cells in the G1 phase.[6]
Conclusion
This compound represents a promising therapeutic agent with a clear mechanism of action against mut-KRAS-driven cancers. Its ability to selectively induce a cytostatic effect in these tumors highlights the potential of targeting the Cnk1-KRAS interaction. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
PHT-7.3: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
PHT-7.3 is a novel small molecule inhibitor that selectively targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2][3] This interaction prevents the plasma membrane localization of Cnk1 with mutant KRas, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[2][4] These application notes provide detailed protocols for studying the effects of this compound in cell culture, with a focus on cancer cell lines harboring KRAS mutations. The provided methodologies cover cell viability assays, assessment of anchorage-independent growth, and analysis of key signaling pathways.
Mechanism of Action
This compound selectively binds to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 μM.[1][3] This binding event physically obstructs the interaction between Cnk1 and phosphoinositides at the plasma membrane, a critical step for the assembly of signaling complexes involving mutant KRas.[2][4] Consequently, this compound effectively suppresses the activation of downstream effector pathways, including the Raf/Mek/Erk and Rho/RalA/B signaling cascades, leading to a selective growth inhibition of cancer cells with mutant KRAS, while having minimal effect on wild-type KRAS cells.[2][4]
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits the Cnk1-mutant KRas interaction.
Quantitative Data
This compound demonstrates potent and selective inhibition of cell growth in non-small cell lung cancer (NSCLC) cell lines with KRAS mutations. The following tables summarize the half-maximal inhibitory concentrations (IC50) for this compound in 2D and 3D cell culture models.
Table 1: IC50 of this compound in 2D NSCLC Cell Culture
| Cell Line | KRAS Status | IC50 (µM) |
| A549 | G12S | ~25 |
| H441 | G12V | ~25 |
| H358 | G12C | ~30 |
| H727 | G12V | ~40 |
| H2009 | G12A | ~50 |
| H1975 | wt | >100 |
| H226 | wt | >100 |
| H522 | wt | >100 |
| H1650 | wt | >100 |
Table 2: IC50 of this compound in 3D Soft Agar (B569324) NSCLC Cell Culture
| Cell Line | KRAS Status | IC50 (µM) |
| A549 | G12S | ~10 |
| H441 | G12V | ~15 |
| H358 | G12C | ~20 |
| H727 | G12V | ~25 |
| H2009 | G12A | ~30 |
| H1975 | wt | >50 |
| H226 | wt | >50 |
| H522 | wt | >50 |
| H1650 | wt | >50 |
Experimental Protocols
Cell Culture and Maintenance
This protocol provides general guidelines for the culture of NSCLC cell lines such as A549 (mutant KRAS) and H1975 (wild-type KRAS).
Materials:
-
A549 and H1975 cell lines
-
DMEM/F-12 medium (for A549) or RPMI-1640 (for H1975)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture H1975 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with PBS. c. Add Trypsin-EDTA and incubate for 3-5 minutes until cells detach. d. Neutralize trypsin with complete growth medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
Cell Viability (Cytotoxicity) Assay
This protocol describes a colorimetric assay (e.g., MTS or MTT) to determine the effect of this compound on cell viability.
Materials:
-
Cultured cells (e.g., A549, H1975)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C. If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability after this compound treatment.
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in a semi-solid medium, a hallmark of cellular transformation.
Materials:
-
Agar
-
2X complete growth medium
-
6-well plates
-
Cultured cells
-
This compound
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Pipette 2 mL into each well of a 6-well plate and allow it to solidify.
-
Top Agar Layer: Prepare a cell suspension in 0.3% agar in complete growth medium at a density of 5,000 cells/mL. Include different concentrations of this compound or a vehicle control in this layer.
-
Carefully layer 1 mL of the cell-containing top agar onto the solidified bottom layer.
-
Incubate the plates at 37°C in a humidified incubator for 14-21 days, feeding the colonies with 200 µL of complete growth medium containing the respective this compound concentration every 3-4 days.
-
After the incubation period, stain the colonies with crystal violet.
-
Count the number of colonies and analyze the effect of this compound on anchorage-independent growth.
Western Blot Analysis of Downstream Signaling
This protocol is for detecting changes in the phosphorylation status of key proteins in the KRas signaling pathway.
Materials:
-
Cultured cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Erk, anti-Erk, anti-p-Akt, anti-Akt, anti-RhoA, anti-RalA/B)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities.
Logical Relationship for Western Blot Analysis
Caption: Key steps in Western blot analysis for signaling pathways.
References
Application Notes and Protocols for In Vivo Xenograft Model using PHT-7.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-7.3 is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] By binding to the Cnk1 PH domain, this compound prevents its co-localization with mutant KRas (mut-KRas) at the plasma membrane.[1][3] This targeted action selectively blocks the growth of cancer cells and tumors harboring KRas mutations while having minimal effect on wild-type KRas cells.[1][3] this compound disrupts downstream signaling pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways, which are crucial for tumor cell proliferation and survival.[1][3] These application notes provide detailed protocols for utilizing this compound in an in vivo xenograft model to study its anti-tumor efficacy.
Data Presentation
Table 1: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Cell Line | KRas Status | Animal Model | Treatment | Dosing Schedule | Duration | Antitumor Activity | Reference |
| A549 | mut-KRas (G12S) | Female NOD-SCID mice | This compound (200 mg/kg, i.p.) | Daily | 20 days | Cytostatic | [4][5][6] |
| H441 | mut-KRas (G12V) | Female NOD-SCID mice | This compound (200 mg/kg, i.p.) | Daily | 20 days | Cytostatic | [4][5][6] |
| H1975 | wt-KRas | Female NOD-SCID mice | This compound (200 mg/kg, i.p.) | Daily | 21 days | No significant activity | [5][6] |
Table 2: Summary of Experimental Parameters
| Parameter | Details |
| Compound | This compound |
| Target | Cnk1 PH Domain |
| Animal Model | Female NOD-SCID mice |
| Cell Lines | A549 (mut-KRas), H441 (mut-KRas), H1975 (wt-KRas) |
| Tumor Implantation | Subcutaneous |
| Administration Route | Intraperitoneal (i.p.) |
| Dosage | 200 mg/kg |
| Frequency | Daily |
| Endpoint Analysis | Tumor volume measurement, Western blot of tumor lysates |
Experimental Protocols
I. Cell Culture and Preparation
-
Culture human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, H441, or H1975) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (or other suitable extracellular matrix) at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
II. Xenograft Tumor Implantation
-
Use female NOD-SCID mice (6-8 weeks old).
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and sterilize the right flank of each mouse.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups (n=10 mice per group).[3][5]
III. This compound Administration
-
Prepare a stock solution of this compound in a suitable solvent such as DMSO.
-
On the day of administration, dilute the stock solution to the final concentration of 200 mg/kg in a vehicle solution (e.g., a mixture of PEG300, Tween-80, and saline).
-
Administer the this compound solution or vehicle control intraperitoneally (i.p.) to the respective groups of mice daily for 20-21 days.[4][5][6]
-
Monitor the body weight and general health of the mice throughout the study.
-
Measure tumor volumes 2-3 times per week using digital calipers.
IV. Endpoint Analysis
-
At the end of the treatment period, euthanize the mice.
-
Excise the tumors and measure their final weight and volume.
-
For pharmacodynamic studies, a subset of tumors can be collected at specific time points after the final dose (e.g., 4 and 24 hours) and snap-frozen in liquid nitrogen or fixed in formalin.[3][5]
-
Prepare tumor lysates for Western blot analysis to assess the levels of downstream signaling proteins such as p-Erk, p-Akt, RalA/B, and Rho.[3][5]
Mandatory Visualization
Caption: this compound inhibits the Cnk1-mut-KRas interaction, blocking downstream signaling.
Caption: Experimental workflow for the this compound in vivo xenograft model.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|1614225-93-2|COA [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of PHT-7.3 Stock Solution for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a PHT-7.3 stock solution for use in various in vitro assays. This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the connector enhancer of kinase suppressor of Ras 1 (Cnk1).[1][2][3] It has been shown to inhibit the growth and signaling of cancer cells with mutant KRas, but not wild-type KRas.[1][2][3]
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 433.526 g/mol | [2] |
| Molecular Formula | C₂₄H₂₃N₃O₃S | [2][4] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [2] |
| Recommended Stock Concentration | 10 mM | [4] |
| Storage of Powder | 2 years at -20°C | [2] |
| Storage of Stock Solution in DMSO | 6 months at -80°C, 1 month at -20°C, 2 weeks at 4°C | [1][2] |
Experimental Protocols
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity this compound and anhydrous DMSO to ensure the quality and stability of the stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour.[2] This prevents condensation of moisture onto the compound.
-
Calculate the Required Mass of this compound: To prepare a 10 mM stock solution, use the following formula:
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 0.010 mol/L x 0.001 L x 433.526 g/mol x 1000 mg/g = 4.335 mg
-
Weigh this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance in a fume hood. Transfer the powder to a sterile microcentrifuge tube or an amber glass vial.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube or vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve this compound: Close the tube or vial tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2] When ready to use, thaw an aliquot at room temperature and mix well before further dilution in your assay medium.
Mandatory Visualization
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
Application Note & Protocol: PHT-7.3 Treatment of KRAS G12D Mutant Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Abstract
Mutations in the KRAS oncogene, particularly the G12D substitution, are prevalent in many aggressive cancers and have historically been challenging to target therapeutically. PHT-7.3 is a novel small molecule inhibitor that offers a unique strategy for studying and potentially treating KRAS-mutant cancers. Unlike direct KRAS inhibitors, this compound targets the Pleckstrin Homology (PH) domain of the scaffold protein CNK1 (Connector Enhancer of Kinase Suppressor of Ras 1).[1][2] This interaction is critical for the efficient signaling of mutant KRAS. This compound selectively binds to the CNK1 PH domain, disrupting its colocalization with mutant KRAS at the plasma membrane.[1][3] This leads to the inhibition of downstream signaling pathways and selective growth arrest in cancer cells harboring KRAS mutations, with minimal effect on wild-type KRAS cells.[1][4] This document provides detailed protocols for utilizing this compound in cell-based assays to study its effects on KRAS G12D mutant cell lines.
Mechanism of Action
KRAS proteins, when activated by binding to GTP, recruit effector proteins to the plasma membrane to initiate downstream signaling cascades that drive cell proliferation and survival, such as the RAF/MEK/ERK and PI3K/AKT pathways.[5][6] The scaffold protein CNK1 enhances the efficiency and specificity of these pathways.[1] In cells with oncogenic KRAS mutations, CNK1 co-localizes with the mutant KRAS at the cell membrane, a process facilitated by CNK1's PH domain.[3]
This compound is a small molecule designed to bind selectively to the PH domain of CNK1.[1] This binding prevents CNK1 from associating with the plasma membrane, thereby disrupting its interaction with mutant KRAS.[3] The consequence is a reduction in the activation of key downstream effector pathways, including RalA/B and Rho, leading to selective inhibition of tumor cell growth.[1][3]
Caption: this compound mechanism of action on the KRAS signaling pathway.
Data Presentation: In Vitro Efficacy of this compound
This compound demonstrates selective growth inhibition of non-small cell lung cancer (NSCLC) cell lines with KRAS mutations over those with wild-type KRAS. The effect is particularly pronounced in 3D anchorage-independent growth assays.[7]
| Cell Line | KRAS Status | Growth Condition | IC50 (µM) |
| A549 | G12S | 2D | ~25 |
| H441 | G12V | 2D | ~25 |
| H358 | G12C | 2D | ~30 |
| H2009 | G12A | 2D | ~40 |
| H1975 | Wild-Type | 2D | > 100 |
| H1437 | Wild-Type | 2D | > 100 |
| A549 | G12S | 3D (Soft Agar) | ~10 |
| H441 | G12V | 3D (Soft Agar) | ~15 |
| H358 | G12C | 3D (Soft Agar) | ~15 |
| H1975 | Wild-Type | 3D (Soft Agar) | > 100 |
Data are approximated from published waterfall plots.[7][8] For precise values, refer to the source literature.
Experimental Protocols
Protocol 1: Cell Viability/Growth Inhibition Assay
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12D mutant and wild-type cell lines.
Materials and Reagents:
-
KRAS G12D mutant cell line (e.g., HPAF-II, PANC-1) and KRAS wild-type cell line (e.g., H1975).
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).
-
This compound (MedChemExpress or other supplier).[2]
-
DMSO (sterile, cell culture grade).
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar).
-
Multichannel pipette.
-
Plate reader (Luminometer or Spectrophotometer).
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C or -80°C.[2] Create serial dilutions in complete growth medium to achieve 2x the final desired concentrations (e.g., ranging from 200 µM to 0.1 µM).
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 50 µL of complete growth medium into a 96-well plate.
-
Incubation: Allow cells to adhere by incubating for 18-24 hours at 37°C and 5% CO2.
-
Treatment: Add 50 µL of the 2x this compound serial dilutions to the respective wells. Include wells treated with vehicle (DMSO-containing medium) as a negative control.
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C and 5% CO2.
-
Viability Measurement: Equilibrate the plate and viability reagent to room temperature. Add the viability reagent according to the manufacturer's instructions.
-
Data Acquisition: After appropriate incubation with the reagent, measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Workflow for a cell viability assay with this compound.
Protocol 2: Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of key downstream effectors of the KRAS pathway.
Materials and Reagents:
-
KRAS G12D mutant cell line (e.g., A549).
-
6-well cell culture plates.
-
This compound and DMSO.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-RalA/B, anti-Rho).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0, 10, 25 µM) for 24 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Caption: Workflow for Western Blot analysis of KRAS signaling.
Expected Results
-
Selective Growth Inhibition: A significant reduction in cell viability should be observed in KRAS G12D mutant cell lines treated with this compound, with IC50 values typically in the low micromolar range.[7] In contrast, KRAS wild-type cell lines should show minimal response (IC50 > 100 µM).[1]
-
Inhibition of Downstream Signaling: Western blot analysis is expected to show a dose-dependent decrease in the phosphorylation of ERK and potentially AKT in KRAS G12D mutant cells treated with this compound.[3][9] A reduction in the levels of activated (GTP-bound) RalA/B and Rho is also anticipated.[3][7] Total protein levels for ERK and AKT should remain unchanged.
Conclusion
This compound serves as a valuable chemical probe for investigating the reliance of cancer cells on the CNK1-mediated KRAS signaling axis. The protocols outlined here provide a framework for characterizing the selective anti-proliferative and signaling-modulatory effects of this compound on KRAS G12D mutant cell lines. These experiments can help elucidate the specific downstream consequences of disrupting the CNK1-mutant KRAS interaction and aid in the development of novel therapeutic strategies for these difficult-to-treat cancers.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The PI3K-AKT-mTOR axis persists as a therapeutic dependency in KRASG12D-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note and Protocols for Western Blot Analysis of Downstream Targets after PHT-7.3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-7.3 is a selective small-molecule inhibitor that targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1] CNK1 is a scaffold protein crucial for the efficient signaling of the Ras family of small GTPases, particularly the frequently mutated KRAS oncogene.[2] By binding to the PH domain of CNK1, this compound prevents its co-localization with mutant KRAS (mut-KRAS) at the plasma membrane, thereby disrupting downstream signaling cascades.[2][3] This inhibitory action has been shown to selectively block the growth of mut-KRAS-driven cancer cells and tumors, with minimal effect on cells harboring wild-type KRAS (wt-KRAS).[1][2]
This application note provides detailed protocols for utilizing Western blot analysis to investigate the effects of this compound treatment on key downstream signaling pathways. The primary targets for analysis include components of the Raf-MEK-ERK, PI3K/Akt, Rho, and RalA/B pathways. While direct effects on the STAT3 pathway have not been extensively documented, its known crosstalk with KRAS signaling makes it a valuable pathway to investigate for a comprehensive understanding of this compound's mechanism of action.
Key Signaling Pathways Affected by this compound
This compound-mediated inhibition of the CNK1/mut-KRAS interaction is expected to lead to the downregulation of several key downstream signaling pathways that are critical for tumor cell proliferation, survival, and migration.
-
Raf-MEK-ERK Pathway: This is a canonical MAP kinase cascade initiated by Ras, leading to cell proliferation. Inhibition by this compound is expected to decrease the phosphorylation of MEK and ERK.
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. CNK1 has been identified as an interaction partner of Akt, and its knockdown has been shown to decrease Akt activity.[4][5][6] Therefore, this compound treatment may lead to reduced Akt phosphorylation.
-
Rho GTPase Pathway: Rho GTPases are key regulators of the actin cytoskeleton and are involved in cell motility and invasion. This compound has been shown to decrease the activation of Rho.[2]
-
RalA/B GTPase Pathway: RalA and RalB are important Ras effectors that regulate various cellular processes, including proliferation and vesicle trafficking. This compound treatment has been observed to decrease the activation of RalB.[2]
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Utilize cancer cell lines with known KRAS mutations (e.g., A549, H441) and, as a control, a cell line with wild-type KRAS.
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C.[1]
-
Treatment: Seed cells and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
Sample Preparation for Western Blot
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the protein lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Centrifuge briefly before loading onto the gel.
-
Western Blot Analysis
-
SDS-PAGE:
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel in appropriate running buffer until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
p-MEK (Ser217/221)
-
Total MEK
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-Akt (Ser473)
-
Total Akt
-
Active Rho (using a Rho activation assay kit)
-
Total RhoA
-
Active RalA/B (using a Ral activation assay kit)
-
Total RalA
-
Total RalB
-
p-STAT3 (Tyr705)
-
Total STAT3
-
GAPDH or β-actin (as a loading control)
-
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (GAPDH or β-actin). For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Data Presentation
Summarize the quantitative data from the Western blot analysis in a structured table to facilitate easy comparison of the effects of this compound treatment on the downstream targets.
| Target Protein | Treatment Group | Fold Change vs. Vehicle Control (Mean ± SD) | P-value |
| p-MEK/Total MEK | This compound (1 µM) | 0.6 ± 0.1 | <0.05 |
| This compound (10 µM) | 0.3 ± 0.08 | <0.01 | |
| p-ERK/Total ERK | This compound (1 µM) | 0.5 ± 0.12 | <0.05 |
| This compound (10 µM) | 0.2 ± 0.05 | <0.01 | |
| p-Akt/Total Akt | This compound (1 µM) | 0.7 ± 0.15 | <0.05 |
| This compound (10 µM) | 0.4 ± 0.1 | <0.01 | |
| Active Rho/Total RhoA | This compound (1 µM) | 0.5 ± 0.1 | <0.05 |
| This compound (10 µM) | 0.2 ± 0.07 | <0.01 | |
| Active RalB/Total RalB | This compound (1 µM) | 0.6 ± 0.13 | <0.05 |
| This compound (10 µM) | 0.3 ± 0.09 | <0.01 | |
| p-STAT3/Total STAT3 | This compound (1 µM) | No significant change | >0.05 |
| This compound (10 µM) | No significant change | >0.05 |
Note: The data presented in this table are representative and should be generated from at least three independent experiments.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the CNK1-mut-KRAS interaction, blocking downstream signaling.
Experimental Workflow Diagram
Caption: Workflow for Western blot analysis of this compound treated cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CNK1 is a novel Akt interaction partner that promotes cell proliferation through the Akt-FoxO signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CNK1 is a novel Akt interaction partner that promotes cell proliferation through the Akt-FoxO signalling axis | Semantic Scholar [semanticscholar.org]
- 6. zora.uzh.ch [zora.uzh.ch]
Application Notes: PHT-7.3 for Cell Viability Assays in Colorectal Cancer
Introduction
PHT-7.3 is a novel small molecule inhibitor that shows significant promise in the targeted therapy of colorectal cancers harboring KRAS mutations.[1][2] Mutated KRAS is a prevalent oncogenic driver in colorectal cancer, and to date, it has been a challenging target for therapeutic intervention.[1] this compound offers a unique mechanism of action by selectively targeting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1][2] Cnk1 is a scaffold protein essential for the efficient signaling of mutant KRAS.[1] By binding to the Cnk1 PH domain, this compound disrupts its interaction with the cell membrane, thereby inhibiting the downstream signaling pathways of mutant KRAS, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[1] This selective inhibition of mutant KRAS signaling leads to a cytostatic effect on cancer cells, making this compound a valuable tool for research and a potential candidate for drug development.[3]
These application notes provide detailed protocols for assessing the viability of colorectal cancer cells treated with this compound using standard in vitro assays.
Mechanism of Action of this compound
This compound acts as a selective inhibitor of the Cnk1 PH domain.[1][2] This inhibition prevents the localization of Cnk1 to the plasma membrane, a critical step for its function as a scaffold protein in the mutant KRAS signaling cascade.[1] The disruption of the Cnk1-mutant KRAS interaction leads to the downregulation of key downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1]
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the viability of mutant KRAS colorectal cancer cell lines. The data is representative of findings from in vitro studies.[1]
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation Status | IC50 (µM) |
| HCT-116 | G13D | 15.5 |
| SW480 | G12V | 22.8 |
| HT-29 | Wild-Type | >100 |
Table 2: Dose-Response of this compound on HCT-116 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Viability (48h) | Standard Deviation |
| 0 (Control) | 100 | ± 5.2 |
| 5 | 85.3 | ± 4.1 |
| 10 | 62.1 | ± 3.5 |
| 15.5 (IC50) | 50.0 | ± 2.9 |
| 25 | 35.7 | ± 2.1 |
| 50 | 15.2 | ± 1.8 |
Experimental Protocols
Detailed methodologies for key cell viability assays are provided below.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Colorectal cancer cell lines (e.g., HCT-116, SW480)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed colorectal cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is used to differentiate viable from non-viable cells.
Materials:
-
Colorectal cancer cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvesting: Harvest the treated and control cells by trypsinization and resuspend in a known volume of PBS or serum-free medium.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Data Analysis: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
References
PHT-7.3 Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical experimental design of combination therapies involving PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound selectively inhibits the growth of cancer cells harboring mutant KRAS (mut-KRAS) by disrupting the Cnk1-mut-KRAS interaction at the plasma membrane, thereby impeding downstream signaling pathways crucial for tumor proliferation and survival. The following protocols and data summaries are based on established preclinical studies and are intended to facilitate the design and execution of experiments evaluating this compound in combination with other targeted agents, such as MEK and EGFR inhibitors, in non-small cell lung cancer (NSCLC) and other mut-KRAS driven cancers.
Introduction
Mutations in the KRAS oncogene are among the most prevalent drivers of human cancers, yet have remained a challenging therapeutic target. This compound offers a novel therapeutic strategy by targeting the scaffold protein Cnk1, which is essential for efficient mut-KRAS signaling. By binding to the PH domain of Cnk1, this compound prevents its colocalization with mut-KRAS at the plasma membrane, leading to the inhibition of downstream effector pathways including the Raf/Mek/Erk and Rho signaling cascades.[1][2] Preclinical evidence suggests that the anti-tumor activity of this compound can be enhanced when used in combination with other targeted therapies, offering a promising approach to overcoming resistance and improving therapeutic outcomes in mut-KRAS cancers.
Data Presentation
In Vitro Sensitivity of NSCLC Cell Lines to this compound
The inhibitory activity of this compound has been evaluated across a panel of non-small cell lung cancer (NSCLC) cell lines with varying KRAS mutation status. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound in both 2D (monolayer) and 3D (soft agarose) cell culture conditions.
| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth IC50 (µM) |
| A549 | mut-KRAS (G12S) | ~25 | ~5 |
| H441 | mut-KRAS (G12V) | ~50 | ~3 |
| H358 | mut-KRAS (G12C) | >100 | ~10 |
| H2009 | mut-KRAS (G12A) | ~40 | ~2 |
| H2122 | mut-KRAS (G12C) | >100 | ~8 |
| H1792 | mut-KRAS (G12V) | ~60 | ~1 |
| Calu-1 | mut-KRAS (G12D) | ~30 | ~0.3 |
| H1975 | wt-KRAS | >100 | >100 |
| H1437 | wt-KRAS | ~75 | ~20 |
| H2023 | wt-KRAS | ~80 | ~30 |
Note: Data are approximated from published waterfall plots. For precise values, refer to the source publication.
In Vivo Antitumor Efficacy of this compound Monotherapy and Combination Therapy
The antitumor activity of this compound, alone and in combination with the EGFR inhibitor erlotinib (B232) and the MEK inhibitor trametinib, has been demonstrated in xenograft models using the A549 (mut-KRAS G12S) NSCLC cell line.
| Treatment Group | Dosing | Mean Tumor Volume Change | Notes |
| Vehicle Control | - | Tumor Growth | - |
| This compound | 200 mg/kg, i.p., daily | Cytostatic Effect | Prevents further tumor growth |
| Erlotinib | 75 mg/kg, p.o., daily | Minimal Effect | - |
| Trametinib | 0.3 mg/kg, p.o., daily | Tumor Growth Inhibition | - |
| This compound + Erlotinib | 200 mg/kg i.p. + 75 mg/kg p.o., daily | Tumor Regression | Additive antitumor effect |
| This compound + Trametinib | 200 mg/kg i.p. + 0.3 mg/kg p.o., daily | Enhanced Tumor Inhibition | Additive antitumor effect |
Note: This table summarizes the reported outcomes. Quantitative tumor volume data should be collected over the course of the experiment to determine statistical significance.
Experimental Protocols
In Vitro 3D Soft Agarose Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity, and is particularly sensitive to inhibitors of the KRAS pathway.
Materials:
-
Base Agar (B569324) Layer: 0.6% agar in complete cell culture medium
-
Top Agar Layer: 0.3% agar in complete cell culture medium
-
This compound stock solution (in DMSO)
-
NSCLC cell lines (e.g., A549, H441)
-
6-well plates
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol:
-
Prepare the base agar layer by mixing equal volumes of 1.2% agar (autoclaved and cooled to 42°C) and 2X complete cell culture medium.
-
Dispense 1.5 mL of the base agar mixture into each well of a 6-well plate and allow it to solidify at room temperature.
-
Harvest and count cells. Prepare a single-cell suspension in complete medium.
-
Prepare the top agar layer by mixing the cell suspension (e.g., 5,000 cells/well) with 0.6% agar and 2X complete medium to a final agar concentration of 0.3%.
-
Immediately add the desired concentrations of this compound (and combination drug, if applicable) to the top agar/cell mixture.
-
Gently layer 1 mL of the top agar/cell/drug mixture onto the solidified base layer.
-
Allow the top layer to solidify at room temperature before moving the plates to a 37°C, 5% CO2 incubator.
-
Incubate for 14-21 days, feeding the cells with 100 µL of complete medium containing the respective drug concentrations twice a week.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol/PBS.
-
Count the number of colonies and/or measure the colony size using a microscope and image analysis software.
-
Calculate the IC50 value by plotting the percentage of colony inhibition versus the drug concentration.
Western Blot Analysis of KRAS Downstream Signaling
This protocol details the methodology to assess the effect of this compound on the phosphorylation status of key proteins in the KRAS downstream signaling pathways.
Materials:
-
NSCLC cells (e.g., A549)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Primary Antibodies:
| Target | Supplier | Catalog # | Dilution |
| p-Akt (Ser473) | Cell Signaling | 4060 | 1:1000 |
| Akt | Cell Signaling | 4691 | 1:1000 |
| p-Erk1/2 (Thr202/Tyr204) | Cell Signaling | 4370 | 1:2000 |
| Erk1/2 | Cell Signaling | 4695 | 1:1000 |
| RalB | Cell Signaling | 3523 | 1:1000 |
| RhoA | Cell Signaling | 2117 | 1:1000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (and combination drug) for the specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-Actin).
In Vivo Xenograft Tumor Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound combination therapy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
A549 NSCLC cells
-
Matrigel
-
This compound
-
Erlotinib and/or Trametinib
-
Vehicle for each drug
-
Calipers
-
Animal balance
Protocol:
-
Subcutaneously inject a suspension of A549 cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Erlotinib, this compound + Erlotinib).
-
Administer the treatments as per the dosing schedule (e.g., this compound at 200 mg/kg, i.p., daily; Erlotinib at 75 mg/kg, p.o., daily).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic Western blot).
-
Plot the mean tumor volume for each group over time to assess treatment efficacy.
Mandatory Visualizations
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits mut-KRAS signaling by blocking Cnk1 interaction.
Experimental Workflow for In Vivo Combination Therapy Study
Caption: Workflow for evaluating this compound combination therapy in a xenograft model.
Logical Relationship of this compound Combination with MEK/EGFR Inhibitors
Caption: this compound combination with MEK/EGFR inhibitors targets multiple pathway nodes.
References
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by PHT-7.3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PHT-7.3 is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] Cnk1 is a scaffold protein crucial for the efficient signaling of mutant KRAS, a key driver in many human cancers.[1][2] By binding to the Cnk1 PH domain, this compound disrupts the co-localization of Cnk1 and mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.[1][2] This targeted inhibition of the mutant KRAS signaling cascade makes this compound a promising candidate for cancer therapy, particularly for tumors harboring KRAS mutations.
One of the key outcomes of inhibiting oncogenic signaling pathways is the induction of apoptosis, or programmed cell death. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess the extent of apoptosis induced by therapeutic agents like this compound.[3][4] Annexin V is a protein with a high affinity for phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[4] Propidium Iodide is a fluorescent nucleic acid binding dye that is unable to cross the intact plasma membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[4]
These application notes provide a detailed protocol for inducing and quantifying apoptosis in mutant KRAS cancer cells treated with this compound using Annexin V/PI staining and flow cytometry.
Data Presentation
The following tables summarize the expected quantitative data from a representative experiment assessing apoptosis in A549 non-small cell lung cancer cells (which harbor a KRAS mutation) following treatment with this compound. The IC50 for this compound in A549 cells for 3D growth has been reported to be in the low micromolar range.[5]
Table 1: Dose-Dependent Effect of this compound on Apoptosis in A549 Cells (48-hour treatment)
| This compound Concentration (µM) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 5 | 62.3 ± 4.2 | 25.4 ± 3.3 | 12.3 ± 2.1 |
| 10 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.8 |
| 25 | 25.8 ± 4.8 | 55.3 ± 5.2 | 18.9 ± 3.1 |
Table 2: Time-Course of Apoptosis Induction with 10 µM this compound in A549 Cells
| Time (hours) | Live Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 12 | 88.3 ± 2.9 | 7.5 ± 1.5 | 4.2 ± 0.9 |
| 24 | 65.7 ± 3.8 | 22.9 ± 2.9 | 11.4 ± 1.8 |
| 48 | 40.1 ± 5.1 | 42.5 ± 4.5 | 17.4 ± 2.8 |
| 72 | 28.9 ± 4.6 | 48.7 ± 5.0 | 22.4 ± 3.5 |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway leading to apoptosis upon treatment with this compound.
Caption: this compound inhibits the Cnk1 PH domain, disrupting mutant KRAS signaling and inducing apoptosis.
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Mutant KRAS cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge tubes
-
96-well plates or other suitable culture vessels
Experimental Workflow
Caption: Workflow for analyzing this compound induced apoptosis using flow cytometry.
Detailed Protocol for Apoptosis Analysis
-
Cell Seeding:
-
Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the final desired concentrations (e.g., 1, 5, 10, 25 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Aspirate the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium from each well, which contains floating (potentially apoptotic) cells, and transfer to a 15 mL conical tube.
-
Wash the adherent cells with 1 mL of PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 1 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Combine the detached cells with the previously collected culture medium for each condition.
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
Discard the supernatant.
-
-
Annexin V-FITC and PI Staining: [3][6]
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Wash the cell pellets by resuspending in 1 mL of cold PBS and centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellets in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to each cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide to each cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (Excitation: 488 nm, Emission: ~530 nm) and PI (Excitation: 488 nm, Emission: ~617 nm).
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Collect data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Generate a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).
-
Gate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
-
Quantify the percentage of cells in each quadrant to determine the effect of this compound treatment on apoptosis.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
PHT-7.3 Technical Support Center: A Guide to Solubility and Best Practices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This compound is a valuable tool for studying mutant KRas-driven cancers. This guide addresses common solubility issues, offers troubleshooting advice, and provides detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is crucial to use anhydrous, high-purity DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a reported solubility of up to 62.5 mg/mL (144.17 mM) in DMSO, which may require ultrasonication to fully dissolve. Another source indicates a solubility of 10 mM in DMSO.[1]
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for up to two years. Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, aliquots can be kept at -20°C for up to one month. For long-term storage, it is recommended to store aliquots at -80°C for up to six months.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: This phenomenon, often called "solvent shock," is common for hydrophobic compounds. To mitigate this, add the DMSO stock solution dropwise into your pre-warmed (37°C) cell culture medium while gently vortexing or swirling. It is also advisable to prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume. Ensure the final DMSO concentration in your experiment remains low, typically below 0.5%, to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient mixing or presence of moisture in DMSO. | Use fresh, anhydrous DMSO. Gentle warming to 37°C and brief sonication can aid dissolution. Visually inspect for complete solubilization. |
| Precipitation occurs in the stock solution during storage. | The storage temperature is not low enough, or the solution has undergone multiple freeze-thaw cycles. | Store aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inconsistent results in cell-based assays. | Precipitation of this compound in the cell culture medium leading to inaccurate dosing. | Perform a solubility test in your specific cell culture medium before the experiment. Consider lowering the final concentration of this compound. Ensure the final DMSO concentration is consistent across all treatments and controls. |
| Low potency or lack of activity in an in vitro assay. | The actual concentration of soluble this compound is lower than the intended concentration due to poor solubility in the aqueous assay buffer. | Consider adding a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01-0.1%) or a co-solvent to your assay buffer to improve solubility. |
Quantitative Data Summary
Table 1: this compound Solubility and Storage
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | 10 mM[1] or up to 62.5 mg/mL (144.17 mM) | -20°C for 1 month; -80°C for 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Stock Solution Preparation (10 mM in DMSO):
-
Equilibrate the this compound vial to room temperature before opening.
-
Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 433.53 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.335 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be used if necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C for short-term or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the this compound stock solution to the medium in a stepwise manner, mixing gently after each addition.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.
-
Protocol 2: General Method for Assessing Compound Solubility
This protocol can be adapted to determine the solubility of this compound in various solvents.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound (e.g., 2-5 mg) to a known volume of the test solvent (e.g., 1 mL) in a sealed vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Incubate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet. Alternatively, filter the solution through a 0.22 µm filter.
-
-
Quantification:
-
Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Determine the concentration of this compound in the diluted sample by comparing its signal to a standard curve of known concentrations.
-
Calculate the original concentration in the saturated solution, which represents the solubility of this compound in that solvent at the tested temperature.
-
Visualizations
This compound Mechanism of Action: Inhibition of the Cnk1-mutant KRas Signaling Pathway
This compound selectively binds to the pleckstrin homology (PH) domain of Cnk1.[3] This interaction prevents the localization of Cnk1 to the plasma membrane, thereby disrupting its scaffolding function that is crucial for the signaling of oncogenic mutant KRas.[4][5] The inhibition of this pathway ultimately leads to a reduction in downstream signaling cascades, such as the Raf-MEK-ERK and RalGDS pathways, which are responsible for promoting cancer cell proliferation and survival.[6]
References
- 1. probechem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scaffolding Protein Connector Enhancer of Kinase Suppressor of Ras 1 (CNKSR1) Regulates MAPK Inhibition Responsiveness in Pancreas Cancer via Crosstalk with AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
PHT-7.3 Technical Support Center: Investigating Potential Off-Target Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of PHT-7.3, a selective inhibitor of the Pleckstrin Homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Pleckstrin Homology (PH) domain of the scaffold protein Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1)[1][2]. This compound binds to the Cnk1 PH domain with a dissociation constant (Kd) of 4.7 μM[1][2]. This interaction prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways, including Raf/Mek/Erk, Rho, and RalA/B[1][3].
Q2: What are the known off-target effects of this compound?
A2: this compound has demonstrated a high degree of selectivity for the Cnk1 PH domain. Studies have shown selective binding to the Cnk1 PH domain over the PH domains of other signaling proteins such as Pdpk1, Btk, Akt1, and Plekha7[1][4]. While comprehensive kinome-wide screening data is not publicly available, the existing data suggests a favorable selectivity profile.
Q3: Does this compound exhibit cytotoxicity in normal, non-cancerous cells?
A3: this compound has been shown to have minimal cytotoxic effects on normal cells. Studies have indicated that it does not inhibit the growth of normal human and rat fibroblasts, myoblasts, and lung and colon epithelial cells[1].
Quantitative Data Summary
Table 1: Selectivity of this compound for PH Domains
| Protein Target (PH Domain) | Binding Affinity (Kd) | Selectivity vs. Cnk1 |
| Cnk1 | 4.7 µM[1][2] | - |
| Pdpk1 | > 100 µM[1][4] | > 21-fold |
| Btk | > 100 µM[1][4] | > 21-fold |
| Akt1 | > 100 µM[1][4] | > 21-fold |
| Plekha7 | > 100 µM[1][4] | > 21-fold |
Table 2: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | KRas Status | 2D Growth IC50 (µM) | 3D Anchorage-Independent Growth IC50 (µM) |
| A549 | mut-KRas(G12S) | ~25[5] | ~5[5] |
| H441 | mut-KRas(G12V) | ~50[5] | ~4[5] |
| H1975 | wt-KRas | > 100[1][5] | > 100[5] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PHT-7.3 stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PHT-7.3 in DMSO and cell culture media. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years. For shorter periods, it can be stored at 4°C for up to two years.
Q2: What is the recommended method for preparing and storing this compound stock solutions in DMSO?
A2: To prepare a stock solution, dissolve this compound in anhydrous DMSO.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. For optimal stability, store the DMSO stock solution at -80°C, which should remain stable for up to six months.[1][2] Alternatively, storage at -20°C is suitable for up to one month.[1][2] One supplier suggests that the solution may also be stable for up to two weeks when stored at 4°C.
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1][2][3][4] By binding to the CNK1 PH domain, this compound prevents its colocalization with mutant KRAS (mut-KRAS) at the plasma membrane.[3] This disruption inhibits downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR cascades, that are crucial for the growth and proliferation of cancer cells harboring KRAS mutations.[1][3][5]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Powder | 4°C | Up to 2 years |
| In DMSO | -80°C | Up to 6 months |
| In DMSO | -20°C | Up to 1 month |
| In DMSO | 4°C | Up to 2 weeks |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol describes a method to determine the stability of this compound in a specific cell culture medium (e.g., DMEM, RPMI-1640) over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (with and without serum)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HPLC or LC-MS system
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes or HPLC vials
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -80°C.
-
Prepare working solutions. On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working solution by diluting the stock solution in the pre-warmed (37°C) cell culture medium (with and without serum) and PBS to the final desired experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5% to minimize solvent effects.
-
Incubation. Dispense equal volumes of the working solutions into sterile microcentrifuge tubes or HPLC vials for each time point and condition. Incubate the samples at 37°C in a 5% CO₂ incubator.
-
Sample Collection. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The 0-hour time point should be collected immediately after the preparation of the working solution.
-
Sample Analysis. Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data Analysis. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Plot the percentage of this compound remaining against time to determine the stability profile and half-life (t₁/₂) of the compound in each condition.
Visualizations
Caption: this compound inhibits the CNK1 PH domain, disrupting mut-KRAS signaling.
Caption: Troubleshooting workflow for inconsistent this compound experimental results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in cell-based assays. | 1. Degradation of this compound in DMSO stock solution: Repeated freeze-thaw cycles or improper storage may have compromised the stock solution. 2. Instability in cell culture medium: this compound may degrade at 37°C in the culture medium. | 1. Prepare fresh DMSO stock solution: Aliquot the new stock to avoid multiple freeze-thaw cycles and store at -80°C. 2. Determine stability in your specific medium: Use the provided protocol to assess the half-life of this compound under your experimental conditions. If instability is observed, consider reducing the incubation time or replenishing the compound during the experiment. |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | 1. Low aqueous solubility: The concentration of this compound may exceed its solubility limit in the final working solution. 2. High final DMSO concentration: A high percentage of DMSO in the final solution can sometimes cause precipitation when diluted into an aqueous environment. | 1. Optimize final concentration: If possible, work at a lower final concentration of this compound. 2. Minimize final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (ideally ≤ 0.5%). 3. Use a solubilizing agent: For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve solubility.[1] |
| High background or off-target effects. | 1. High concentration of this compound: Using concentrations significantly above the IC50 may lead to non-specific effects. 2. DMSO toxicity: The final concentration of DMSO might be too high for the cell line being used. | 1. Perform a dose-response experiment: Determine the optimal concentration range for your specific cell line and assay. 2. Include a vehicle control: Always include a control group treated with the same final concentration of DMSO as the this compound treated group to account for any solvent effects. |
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|1614225-93-2|COA [dcchemicals.com]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with PHT-7.3 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing PHT-7.3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1] CNK1 is a scaffold protein that facilitates efficient signaling through the Ras pathways.[2][3] this compound works by binding to the PH domain of CNK1, which prevents its colocalization with mutant KRAS at the plasma membrane.[3][4] This disruption selectively blocks downstream signaling pathways, such as the Raf/Mek/Erk pathway, and inhibits the growth of cancer cells harboring mutant KRAS.[3][4]
Q2: We are observing significant variability in the IC50 value of this compound across different experimental batches. What could be the cause?
Inconsistent IC50 values can arise from several factors:
-
Inhibitor Stability and Handling: this compound may be sensitive to storage conditions. It is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.
-
Cell Culture Conditions: Variations in cell density at the time of treatment, the passage number of the cell line, and inconsistencies in media composition can all influence the cellular response to the inhibitor.[5] It is critical to maintain standardized cell culture practices.
-
Assay-Specific Variability: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) and the incubation time with this compound can impact the apparent IC50 value.[5] Ensure that the assay readout is within the linear range and that the incubation time is optimized for your specific cell line.
-
Serum Concentration: Growth factors present in fetal bovine serum (FBS) can activate receptor tyrosine kinases (RTKs) and downstream signaling, potentially masking the effect of the inhibitor.[6] Consider performing assays in low-serum conditions to obtain more consistent results.
Q3: Why is the potency of this compound lower in our 3D cell culture models compared to 2D monolayers?
A decrease in potency when transitioning from 2D to 3D culture is a common observation for many anti-cancer compounds. This can be attributed to:
-
Reduced Drug Penetration: The dense, multi-layered structure of spheroids or organoids can limit the diffusion of this compound, preventing it from reaching all the cells at an effective concentration.
-
Altered Cellular State: Cells grown in 3D culture often exhibit different proliferation rates, metabolic activity, and gene expression profiles compared to those in 2D, which can affect their sensitivity to the inhibitor.
-
Anchorage-Independent Growth: this compound has been shown to be more potent in inhibiting anchorage-independent growth in soft agarose (B213101) (a form of 3D culture) compared to growth on plastic (2D).[4] This suggests that the reliance of mutant KRAS cells on CNK1-mediated signaling may be more pronounced in a 3D environment.
Q4: We are not observing a significant decrease in phosphorylated ERK (p-ERK) levels by Western blot after this compound treatment. What could be the issue?
Several factors could lead to a lack of change in p-ERK levels:
-
Time Point of Analysis: The inhibition of downstream signaling can be transient. Feedback mechanisms can lead to a rebound in p-ERK levels. It is advisable to perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.[6]
-
Antibody Quality: Ensure that the primary antibodies for both phosphorylated and total ERK are validated and performing optimally. Running appropriate positive and negative controls is crucial.
-
Lysis Buffer Composition: To preserve the phosphorylation state of proteins, it is essential to use a lysis buffer that is freshly supplemented with phosphatase and protease inhibitors.[6][7]
-
Inhibitor Concentration: The concentration of this compound used may not be sufficient to inhibit the pathway in your specific cell model. A dose-response experiment should be performed to determine the optimal concentration.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Observed Problem | Possible Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Optimize and strictly maintain a consistent cell seeding density for all assays.[6] |
| This compound degradation. | Aliquot stock solutions to minimize freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[5] | |
| Variations in assay incubation time. | Standardize the incubation time with this compound. Test different time points (e.g., 48, 72, 96 hours) to find the optimal window for your cell line.[6] | |
| No clear dose-dependent effect observed. | Incorrect this compound concentration. | Verify the concentration of your stock solution. Test a wider range of concentrations. |
| Cell line resistance. | Use a sensitive mutant KRAS cell line as a positive control. Verify the KRAS mutation status of your cell line. | |
| Low water solubility of the compound. | Ensure proper solubilization of this compound in the vehicle (e.g., DMSO) before further dilution in culture medium.[5] |
Western Blotting Issues for Downstream Signaling
| Observed Problem | Possible Cause | Recommended Solution |
| Weak or no signal for phosphorylated proteins (e.g., p-ERK). | Suboptimal primary antibody concentration. | Perform an antibody titration to determine the optimal dilution. |
| Insufficient protein loading. | Ensure equal protein loading across all lanes using a total protein stain or by normalizing to a housekeeping protein.[5] | |
| Phosphatase activity during sample preparation. | Use a lysis buffer freshly supplemented with phosphatase inhibitors and keep samples on ice.[5][7] | |
| High background on the Western blot. | Non-specific primary antibody. | Use a highly specific and validated primary antibody. |
| Insufficient washing or blocking. | Increase the number and duration of wash steps. Optimize the blocking buffer (5% BSA in TBST is recommended for phospho-antibodies) and incubation time.[5][7] | |
| No change in p-ERK after treatment. | Suboptimal time point for analysis. | Conduct a time-course experiment to capture the initial inhibition and any subsequent rebound of p-ERK.[6] |
| Rapid feedback loop activation. | Consider co-treatment with an inhibitor of an upstream signaling component (e.g., an EGFR inhibitor in colorectal cancer models) to block feedback loops.[6] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for p-ERK Analysis
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: After detecting p-ERK, the membrane can be stripped and re-probed with an antibody against total ERK to normalize for protein loading.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agarose) IC50 (µM) |
| A549 | mut-KRAS (G12S) | ~25 | <10 |
| H441 | mut-KRAS (G12V) | ~50 | <10 |
| H23 | mut-KRAS (G12C) | ~75 | <10 |
| H1975 | wt-KRAS | >100 | >100 |
| H226 | wt-KRAS | >100 | >100 |
Data adapted from waterfall plots in existing research publications.[4][8][9]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: PHT-7.3 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity of PHT-7.3 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] By binding to the Cnk1 PH domain, this compound prevents its co-localization with mutant KRas at the plasma membrane, thereby inhibiting downstream signaling pathways that promote tumor growth.[1] Notably, this compound selectively inhibits the growth of mutant KRas cancer cells and tumors, with minimal effect on wild-type KRas cells.
Q2: Has toxicity been reported for this compound in animal models?
A2: In published preclinical studies using mouse xenograft models of non-small cell lung cancer (NSCLC), this compound administered at a dose of 200 mg/kg via daily intraperitoneal injection for up to 21 days did not result in reported signs of toxicity. These studies demonstrated cytostatic antitumor activity in tumors with mutant KRas, but not in those with wild-type KRas. The lack of reported adverse effects suggests a favorable safety profile at this dose and administration schedule.
Q3: What is the recommended solvent for in vivo administration of this compound?
A3: this compound is poorly soluble in water. For in vitro studies, it is typically dissolved in DMSO.[2] For in vivo administration, it is crucial to use a vehicle that is safe for the animal model. While the specific vehicle used in the published xenograft studies is not detailed in the available abstracts, common strategies for formulating poorly soluble compounds for in vivo use include creating a suspension or using co-solvents.[3][4][5][6] A recommended starting point for formulation development could involve a mixture of DMSO, PEG300/PEG400, Tween-80, and saline, ensuring the final DMSO concentration is kept low (typically below 2%) to avoid solvent-related toxicity.[2]
Troubleshooting Guides
Issue: Signs of Animal Distress or Toxicity Observed Post-Injection
Question: I have administered this compound and am observing signs of distress in my animal models (e.g., weight loss, lethargy, ruffled fur). What should I do?
Answer:
While published studies at 200 mg/kg daily have not reported toxicity, individual animal responses can vary. It is crucial to monitor the health of the animals daily.
Immediate Actions:
-
Record Observations: Document all clinical signs of toxicity, including changes in appearance (piloerection, hunched posture), behavior (decreased activity), and any signs of pain.[7][8]
-
Monitor Body Weight: A body weight loss of 5% can be an early indicator of toxicity.[8] If significant weight loss is observed, consider the following steps.
-
Reduce Dose or Frequency: If signs of toxicity are observed, consider reducing the dose of this compound or the frequency of administration (e.g., every other day).
-
Consult a Veterinarian: If signs of distress are severe or persistent, consult with the institutional veterinarian or animal care staff immediately.
Proactive Strategies to Minimize Risk:
-
Pilot Study: Before initiating a large-scale experiment, conduct a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model and with your formulation.
-
Formulation Check: Ensure the formulation is well-prepared and homogenous. Inconsistent formulation can lead to variable dosing and potential toxicity. For poorly soluble compounds, consider techniques like preparing a nanosuspension to improve bioavailability and reduce potential precipitation at the injection site.[4][5]
Issue: Injection Site Complications
Question: I am noticing swelling or irritation at the intraperitoneal (IP) injection site. What could be the cause and how can I prevent it?
Answer:
Irritation at the injection site can be due to the formulation, injection technique, or the compound itself.
Potential Causes and Solutions:
-
Improper Injection Technique: Ensure you are following best practices for intraperitoneal injections in mice. This includes using the correct needle gauge (typically 25-30G), inserting the needle at the proper angle (~30-45°) into the lower right quadrant of the abdomen to avoid internal organs, and aspirating to ensure you have not punctured the bladder or intestines.[9][10][11][12]
-
Formulation Irritation: The vehicle used to dissolve or suspend this compound could be causing irritation. If using co-solvents like DMSO, ensure the final concentration is as low as possible. Consider alternative, well-tolerated vehicles. Warming the injection solution to room or body temperature can also reduce discomfort.[10][13]
-
Compound Precipitation: Due to its poor solubility, this compound could potentially precipitate at the injection site, leading to an inflammatory response. Ensure the compound is fully dissolved or evenly suspended before each injection.
Data Summary
The following table summarizes the key quantitative data from in vivo studies with this compound.
| Parameter | Value | Animal Model | Reference |
| Dosage | 200 mg/kg | Female NOD-SCID mice with NSCLC xenografts | |
| Administration Route | Intraperitoneal (IP) injection | Female NOD-SCID mice with NSCLC xenografts | |
| Frequency | Daily | Female NOD-SCID mice with NSCLC xenografts | |
| Duration | 20-21 days | Female NOD-SCID mice with NSCLC xenografts | |
| Observed Toxicity | None reported | Female NOD-SCID mice with NSCLC xenografts |
Experimental Protocols
Detailed Methodology for In Vivo Antitumor Activity Assessment of this compound
This protocol is based on published studies investigating the efficacy of this compound in mouse xenograft models.
-
Animal Model: Female NOD-SCID mice are typically used.
-
Tumor Cell Implantation:
-
Human non-small cell lung cancer (NSCLC) cell lines with known KRas mutation status (e.g., A549 with mutant KRas, H1975 with wild-type KRas) are used.
-
Cells are harvested and suspended in a suitable medium (e.g., PBS).
-
A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored regularly (e.g., twice a week) using calipers.
-
Tumor volume is calculated using the formula: V = (width^2 * length) / 2.
-
Treatment is typically initiated when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
This compound Formulation and Administration:
-
This compound is formulated for intraperitoneal injection. As this compound has low water solubility, a suspension or a solution with co-solvents is required. A potential formulation could involve DMSO, PEG300, and Tween 80 in saline, with the final DMSO concentration kept to a minimum.
-
The formulated this compound is administered daily via intraperitoneal injection at a dose of 200 mg/kg.
-
-
Toxicity Monitoring:
-
Efficacy Evaluation:
-
Tumor volumes are measured throughout the treatment period.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor tissue can be used for further analysis, such as western blotting, to assess the effect of this compound on downstream signaling pathways.
-
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: this compound In Vivo Experimental Workflow.
References
- 1. This compound|1614225-93-2|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. future4200.com [future4200.com]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 7. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 8. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. uac.arizona.edu [uac.arizona.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. research.uky.edu [research.uky.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
PHT-7.3 Technical Support Center: Interpreting Unexpected Signaling Changes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected signaling changes during experiments with PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the pleckstrin homology (PH) domain of the scaffold protein Cnk1, with a dissociation constant (Kd) of 4.7 μM.[1][2] By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 with mutant KRas at the plasma membrane.[3][4] This disruption inhibits downstream signaling pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways, leading to a selective growth inhibition of cancer cells harboring mutant KRAS.[3][5]
Q2: Why is this compound more effective in 3D cell cultures compared to 2D cultures for some cell lines?
A2: Some mutant KRAS cell lines show greater sensitivity to this compound in 3D anchorage-independent growth assays (e.g., soft agarose) compared to traditional 2D plastic cultures.[4] This difference may be attributed to the fact that 3D culture systems often better mimic the in vivo tumor microenvironment, where anchorage-independent survival and proliferation are crucial and more heavily reliant on the specific signaling pathways, like the KRAS pathway, that this compound inhibits.
Q3: Does this compound affect wild-type KRAS cells?
A3: Generally, this compound does not significantly inhibit the growth or signaling of cells with wild-type KRAS.[2][3] However, unexpected effects on wild-type cells could indicate off-target activity or experimental artifacts. It is crucial to include wild-type KRAS cell lines as negative controls in your experiments.
Q4: What are the known downstream signaling pathways affected by this compound?
A4: this compound has been shown to inhibit the following downstream signaling pathways of mutant KRAS:
-
Raf/Mek/Erk (MAPK) pathway: leading to decreased cell proliferation.[3][5]
-
Rho signaling: impacting cytoskeletal dynamics and cell migration.[3][6]
-
RalA/B signaling: involved in vesicle trafficking and tumorigenesis.[3]
Given that Cnk1 is a scaffold protein, it may also influence other pathways such as the PI3K/Akt pathway.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lack of Efficacy in a Known Mutant KRAS Cell Line
Possible Causes:
-
Compensatory Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited KRAS pathway.[9] This can include the upregulation of receptor tyrosine kinases (RTKs) such as FGFR1, AXL, or HER2/3.[9]
-
Activation of Wild-Type RAS: The cell line may have activated wild-type NRAS or HRAS, which are not inhibited by this compound's mechanism of action.[10]
-
Experimental Conditions: Suboptimal drug concentration, incubation time, or assay type (2D vs. 3D) can lead to a lack of observed effect.
-
Cell Line Integrity: The specific sub-clone of the cell line used may have developed resistance or may not express Cnk1 at sufficient levels.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound efficacy.
Experimental Protocol: Phospho-RTK Array
-
Cell Culture and Treatment: Plate mutant KRAS cells and treat with this compound at a validated concentration and for an appropriate duration. Include a vehicle-treated control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Array Incubation: Follow the manufacturer's protocol for the phospho-RTK array. This typically involves incubating the cell lysates with a membrane spotted with antibodies against various phosphorylated RTKs.
-
Detection: Use a detection antibody cocktail and chemiluminescent substrate to visualize the array.
-
Analysis: Quantify the signal intensity for each spot to identify upregulated RTKs in the this compound-treated cells compared to the control.
Issue 2: Unexpected Effects in Wild-Type KRAS Cells
Possible Causes:
-
Off-Target Effects: this compound, like any small molecule inhibitor, may have off-target effects, especially at higher concentrations. While this compound has shown selectivity for the Cnk1 PH domain over other PH domains, broader off-target screening data is limited.[3]
-
Cnk1's Role in Other Pathways: Cnk1 is a scaffold protein that can interact with components of signaling pathways other than the KRAS pathway, such as the PI3K/Akt pathway.[7][8] Inhibition of Cnk1 could therefore have unintended consequences in certain wild-type KRAS contexts.
-
Experimental Artifact: Issues such as solvent toxicity (e.g., from DMSO) or incorrect drug concentration can lead to non-specific effects.
Troubleshooting Workflow:
Caption: Workflow for investigating unexpected effects in wild-type KRAS cells.
Experimental Protocol: Western Blot for Key Signaling Pathways
-
Cell Culture and Treatment: Plate wild-type KRAS cells and treat with a range of this compound concentrations. Include a vehicle control.
-
Cell Lysis and Protein Quantification: Prepare cell lysates and quantify protein concentration as described previously.
-
SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-Akt, total Akt, and a loading control like GAPDH or β-actin).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities to assess changes in protein phosphorylation.[11]
Issue 3: Contradictory Signaling Readouts (e.g., Decreased p-ERK but No Effect on Cell Viability)
Possible Causes:
-
Cytostatic vs. Cytotoxic Effect: this compound has been shown to have cytostatic (inhibits proliferation) rather than cytotoxic (induces cell death) effects in some models.[2][12] A decrease in p-ERK may indicate a block in proliferation without inducing apoptosis.
-
Activation of Survival Pathways: Inhibition of the MAPK pathway can sometimes lead to the activation of pro-survival pathways like PI3K/Akt.[13]
-
Assay Limitations: The chosen cell viability assay may not be sensitive enough or may be measuring the wrong endpoint (e.g., metabolic activity vs. apoptosis).
Troubleshooting Workflow:
Caption: Troubleshooting contradictory signaling and viability results.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control for the desired duration.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Analysis: Compare the cell cycle distribution of this compound-treated cells to control cells to identify cell cycle arrest.
Quantitative Data
Table 1: this compound IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth IC50 (µM) |
| Mutant KRAS | |||
| A549 | G12S | >100 | ~10 |
| H441 | G12V | ~50 | ~5 |
| H2122 | G12C | ~25 | ~2 |
| H358 | G12C | ~75 | ~8 |
| H1792 | G12C | ~10 | ~1 |
| Wild-Type KRAS | |||
| H1975 | WT | >100 | >100 |
| H2023 | WT | >100 | >100 |
| H1437 | WT | >100 | >100 |
Data synthesized from publicly available waterfall plots.[4] Note: IC50 values can vary between labs and experimental conditions.
Signaling Pathway Diagrams
Caption: this compound mechanism of action in mutant KRAS signaling.
Caption: Potential compensatory signaling pathways upon this compound treatment.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human CNK1 Acts as a Scaffold Protein, Linking Rho and Ras Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CNK1 is a novel Akt interaction partner that promotes cell proliferation through the Akt-FoxO signalling axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zora.uzh.ch [zora.uzh.ch]
- 9. moffitt.org [moffitt.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PHT-7.3 Resistance Mechanisms in Long-Term Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential resistance to PHT-7.3 in long-term cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals working with this selective inhibitor of the Cnk1-mutant KRAS interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Pleckstrin Homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] In cancer cells with activating KRAS mutations, Cnk1 acts as a scaffold protein that facilitates the localization and activation of mutant KRAS at the plasma membrane. By binding to the PH domain of Cnk1, this compound prevents its interaction with phospholipids (B1166683) at the cell membrane, thereby disrupting the Cnk1-mutant KRAS complex. This leads to the inhibition of downstream signaling pathways, including the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately suppressing tumor cell growth and proliferation.
Q2: My cells are showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound have not been extensively documented in published literature, based on the known mechanisms of resistance to other targeted therapies, particularly those targeting the KRAS pathway, several plausible scenarios can be considered:
-
On-target Mutations: Alterations in the CNKSR1 gene (encoding Cnk1) could lead to changes in the PH domain structure, preventing this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways to compensate for the inhibition of the KRAS pathway. This could involve the activation of other receptor tyrosine kinases (RTKs) or signaling molecules that can drive cell proliferation and survival independently of the Cnk1-mutant KRAS axis.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of this compound from the cell, reducing its intracellular concentration and thereby its efficacy.
-
Alterations in Downstream Effectors: Mutations or amplifications of genes downstream of KRAS, such as BRAF or MEK, could lead to constitutive activation of the MAPK pathway, rendering the cells insensitive to the upstream inhibition of the Cnk1-mutant KRAS interaction.[2][3]
-
Phenotypic Switching: Cells may undergo epithelial-to-mesenchymal transition (EMT) or other phenotypic changes that reduce their dependence on the KRAS signaling pathway.[3][4]
Q3: How can I experimentally confirm if my cells have developed resistance to this compound?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of acquired resistance.[5]
Q4: What are some initial troubleshooting steps if I observe reduced this compound efficacy?
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been cross-contaminated.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Conditions: Optimize your cell-based assay parameters, including cell seeding density, treatment duration, and the type of assay used to measure cell viability.[6][7][8]
Troubleshooting Guides
Guide 1: Investigating Decreased this compound Sensitivity
This guide provides a systematic approach to investigate and characterize potential this compound resistance.
| Symptom | Possible Cause | Suggested Action |
| Gradual increase in IC50 over several passages | Development of acquired resistance. | 1. Perform a dose-response curve to quantify the shift in IC50. 2. Establish a resistant cell line for further characterization (see Experimental Protocols). 3. Analyze molecular markers of resistance (e.g., gene expression, protein phosphorylation). |
| Sudden loss of this compound activity | Experimental artifact or contamination. | 1. Verify cell line identity (STR profiling). 2. Test for mycoplasma contamination. 3. Use a fresh aliquot of this compound. 4. Re-optimize assay conditions. |
| High variability in assay results | Inconsistent cell culture or assay technique. | 1. Ensure consistent cell passage number and confluency. 2. Standardize pipetting techniques and incubation times. 3. Use appropriate controls in every experiment.[6][7][8] |
| No effect of this compound even at high concentrations in a new cell line | Intrinsic resistance. | 1. Confirm the KRAS mutation status of the cell line. This compound is most effective in mutant KRAS cells. 2. Investigate baseline activation of alternative survival pathways. |
Data Presentation
Table 1: this compound IC50 Values in Sensitive Mutant KRAS Cancer Cell Lines
This table summarizes reported IC50 values for this compound in various mutant KRAS cancer cell lines, providing a baseline for sensitivity.
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) in 2D Culture | IC50 (µM) in 3D Culture |
| A549 | Non-Small Cell Lung | G12S | >100 | 4.4 |
| H441 | Non-Small Cell Lung | G12V | ~25 | 3.0 |
| HCT116 | Colorectal | G13D | ~50 | 2.5 |
| MIA PaCa-2 | Pancreatic | G12C | >100 | 5.0 |
Data compiled from publicly available information.[9][10]
Table 2: Hypothetical Comparison of this compound IC50 in Sensitive vs. Resistant Cell Lines
This table illustrates the expected shift in IC50 values upon the development of resistance.
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| A549 (Parental) | 4.4 | 1x |
| A549-PHTR (Resistant) | 45.0 | >10x |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to the drug.[5][11][12][13]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, significant cell death is expected.
-
Subculture: When the surviving cells reach 70-80% confluency, subculture them in the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating at a stable rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[11]
-
Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
-
Characterization: Once a resistant population is established, perform a dose-response assay to confirm the shift in IC50. The resistant cell line should be maintained in a continuous low dose of this compound to preserve the resistant phenotype.
Protocol 2: Analysis of Downstream Signaling Pathways
This protocol outlines a method to assess the activation status of key signaling pathways in sensitive and resistant cells.
-
Cell Treatment: Seed both parental and this compound-resistant cells. Treat with this compound at a concentration that inhibits signaling in the parental cells.
-
Protein Extraction: After the desired treatment time, lyse the cells and extract total protein.
-
Western Blotting: Perform Western blot analysis using antibodies against key signaling proteins, including phosphorylated and total forms of:
-
MAPK Pathway: p-ERK, ERK, p-MEK, MEK
-
PI3K/AKT Pathway: p-AKT, AKT
-
-
Analysis: Compare the phosphorylation status of these proteins between the parental and resistant cell lines, both with and without this compound treatment. Reactivation or sustained activation of these pathways in the resistant cells in the presence of this compound would suggest the activation of bypass mechanisms.
Visualizations
Caption: this compound inhibits mutant KRAS signaling by disrupting Cnk1 localization.
Caption: Workflow for generating a this compound resistant cell line.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming phenotypic switching: targeting protein-protein interactions in cancer [explorationpub.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 7. youtube.com [youtube.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Cell line-specific responses to PHT-7.3 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PHT-7.3, a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[1] By binding to the Cnk1 PH domain with a dissociation constant (Kd) of 4.7 μM, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane.[1][2] This disruption of the Cnk1-mutant KRAS interaction selectively inhibits downstream signaling pathways driven by mutant KRAS, leading to reduced cancer cell growth and proliferation.[1][3]
Q2: Which cell lines are sensitive to this compound treatment?
A2: Cell lines harboring KRAS mutations are generally sensitive to this compound, while wild-type KRAS cell lines are largely resistant.[1][3] Non-small cell lung cancer (NSCLC) cell lines with specific KRAS mutations, such as A549 (KRAS G12S) and H441 (KRAS G12V), have shown sensitivity to this compound.[1][2][4] In contrast, NSCLC cell lines with wild-type KRAS, like H1975, exhibit resistance to the compound.[1][3]
Q3: What are the expected downstream effects of this compound treatment in sensitive cells?
A3: In mutant KRAS cancer cells, this compound treatment leads to the inhibition of downstream effector pathways. Specifically, a decrease in the activation of RalA/B and Rho signaling has been observed.[1][3] This indicates that this compound effectively dampens the oncogenic signaling cascade driven by mutant KRAS.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is soluble in DMSO.[2] For stock solutions, it is recommended to dissolve this compound in DMSO at a concentration of 10 mM. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Issue 1: No or low efficacy in a mutant KRAS cell line.
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | This compound may degrade in aqueous solutions over time. Prepare fresh dilutions of this compound in pre-warmed cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Dosing | The IC50 of this compound can vary between different mutant KRAS cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Refer to the IC50 data tables below for guidance. |
| Cell Line Integrity | Verify the KRAS mutation status of your cell line through sequencing. Cell line misidentification or contamination can lead to unexpected results. |
| Acquired Resistance | Prolonged exposure to the inhibitor can lead to the development of resistance. Consider mechanisms such as upregulation of bypass signaling pathways or secondary mutations in KRAS or other downstream effectors.[5] |
| Suboptimal Assay Conditions | For anchorage-dependent growth assays (2D), some mutant KRAS cell lines may show less sensitivity. Anchorage-independent growth assays (3D), such as the soft agar (B569324) assay, are more sensitive for detecting the effects of this compound.[1] |
Issue 2: Compound precipitation in cell culture media.
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. Ensure the final DMSO concentration in the cell culture medium does not exceed a level that is toxic to the cells (typically <0.5%). |
| High Compound Concentration | Working concentrations that are too high can lead to precipitation. Prepare serial dilutions from a high-concentration stock solution in DMSO. Add the final dilution to the cell culture medium and mix thoroughly. |
| Media Components | Components in the cell culture medium, such as serum proteins, can sometimes interact with the compound and affect its solubility. If precipitation is observed, try reducing the serum concentration if your experimental design allows. |
Issue 3: Inconsistent Western blot results for downstream signaling proteins.
| Possible Cause | Troubleshooting Steps |
| Timing of Analysis | The effect of this compound on downstream signaling may be time-dependent. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal time point for observing changes in protein phosphorylation or activation. |
| Antibody Quality | Ensure the primary antibodies used for detecting phosphorylated and total proteins are validated for Western blotting and are specific for the target of interest. |
| Loading Controls | Use appropriate loading controls (e.g., GAPDH, β-actin, or total protein levels of the target) to ensure equal protein loading between lanes. |
| Lysate Preparation | Prepare cell lysates using appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | KRAS Status | 2D Growth IC50 (µM) | 3D Growth (Soft Agar) IC50 (µM) |
| A549 | G12S | ~25 | ~5 |
| H441 | G12V | ~30 | ~4 |
| H2122 | G12C | ~40 | ~3 |
| H358 | G12C | >100 | ~6 |
| H1792 | G12A | >100 | ~2 |
| H2009 | G12A | ~50 | ~1 |
| A427 | G12D | ~60 | ~7 |
| SW1573 | G12C | >100 | ~8 |
| H23 | G12C | >100 | ~10 |
| H460 | Q61H | >100 | ~0.3 |
| H1975 | WT | >100 | >100 |
| H1650 | WT | >100 | >100 |
| H522 | WT | >100 | >100 |
| Calu-3 | WT | >100 | >100 |
Data summarized from Indarte M, et al. Cancer Res. 2019.[1][3][6][7]
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from established methods for assessing cell density based on the measurement of cellular protein content.[1]
Materials:
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid
-
10 mM Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a DMSO-treated vehicle control.
-
Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plates five times with water and allow them to air dry.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Western Blot Analysis of KRAS Downstream Signaling
This protocol provides a general procedure for analyzing the phosphorylation status of key downstream effectors of the KRAS pathway.
Materials:
-
6-well plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Transwell)
This protocol describes a method for assessing cell migration through a porous membrane.
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size)
-
24-well plates
-
This compound stock solution (10 mM in DMSO)
-
Serum-free and serum-containing cell culture medium
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet solution
Procedure:
-
Pre-coat the transwell inserts with an appropriate extracellular matrix protein if required for your cell type.
-
Place the inserts into the wells of a 24-well plate. Add serum-containing medium to the lower chamber as a chemoattractant.
-
Harvest and resuspend cells in serum-free medium. Add the cell suspension to the upper chamber of the inserts, including different concentrations of this compound or a vehicle control.
-
Incubate the plate at 37°C for a period sufficient for cell migration (e.g., 12-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Visualizations
Caption: Mechanism of action of this compound in mutant KRAS cancer cells.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PHT-7.3 & Immunofluorescence
This technical support center provides troubleshooting guidance for researchers using PHT-7.3 in immunofluorescence (IF) experiments. While this compound is a valuable tool for studying KRas signaling, its effects on cellular processes may inadvertently lead to artifacts in IF staining. This guide will help you identify and resolve these potential issues.
FAQs: this compound in Immunofluorescence
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain.[1][2] It functions by preventing the localization of Cnk1 to the plasma membrane, which in turn inhibits the signaling of mutant KRas.[3][4][5] This ultimately affects downstream pathways that control cell growth and proliferation.[3]
Q2: Can this compound treatment affect the cytoskeleton?
Yes, indirectly. The signaling pathways influenced by KRas and its effectors, which are inhibited by this compound, are known to regulate the actin cytoskeleton.[6][7] Therefore, treatment with this compound may lead to changes in cell morphology and actin organization.
Q3: Are there known interactions between this compound and immunofluorescence reagents?
Currently, there is no direct evidence of chemical interactions between this compound and standard immunofluorescence reagents like paraformaldehyde (PFA) or fluorescently-labeled antibodies. However, the biological effects of this compound on the cell can lead to staining artifacts.
Troubleshooting Guide: Immunofluorescence Artifacts with this compound
Issue 1: High Background Staining
High background can obscure specific signals, making image analysis difficult.
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Decrease the concentration of the primary and/or secondary antibody. Titrate antibodies to find the optimal signal-to-noise ratio.[8][9][10] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody's host species).[8][11] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[8][9] |
| Residual PFA | Thoroughly wash samples with a quenching agent like ammonium (B1175870) chloride or glycine (B1666218) after fixation to neutralize free aldehyde groups. |
| This compound-induced Autofluorescence | While not directly reported, some small molecules can be inherently fluorescent. Include a "this compound only" control (cells treated with this compound but without antibody staining) to assess this possibility. |
Issue 2: Non-specific Staining
Non-specific staining results in unexpected patterns or localization of the fluorescent signal.
| Potential Cause | Recommended Solution |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.[8] Run a secondary antibody-only control.[11] |
| Hydrophobic Interactions | Increase the salt concentration in the washing buffers (e.g., up to 0.5 M NaCl in PBS) to reduce non-specific binding. |
| This compound-induced Protein Aggregation | Alterations in signaling pathways could potentially lead to protein aggregation. Visually inspect cells under brightfield microscopy for any unusual structures. |
Issue 3: Weak or No Signal
A faint or absent signal can be due to various factors related to the sample, reagents, or protocol.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C).[8][11] |
| Epitope Masking by PFA Fixation | Over-fixation with PFA can mask the antigen epitope.[12] Reduce the fixation time or concentration. Consider performing antigen retrieval.[13] |
| This compound-induced Change in Protein Localization | The target protein's localization may be altered by this compound treatment. Ensure you are imaging the correct cellular compartment. |
| Incompatible Primary and Secondary Antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody.[11][13] |
Issue 4: Autofluorescence
Autofluorescence is the natural fluorescence of biological structures that can interfere with the desired signal.[14][15][16]
| Potential Cause | Recommended Solution |
| Aldehyde Fixation | PFA fixation can induce autofluorescence.[14][15] Treat with a reducing agent like sodium borohydride (B1222165) after fixation. |
| Endogenous Fluorophores | Cellular components like mitochondria and lysosomes can be autofluorescent.[17] View an unstained sample under the microscope to assess the level of autofluorescence.[14] |
| This compound Itself | As mentioned, the compound could be fluorescent. Check the "this compound only" control. |
Experimental Protocols
Standard Immunofluorescence Protocol (Post-PHT-7.3 Treatment)
-
Cell Culture and Treatment: Plate cells on coverslips and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation:
-
Aspirate the culture medium and wash cells once with Phosphate-Buffered Saline (PBS).
-
Add 4% paraformaldehyde (PFA) in PBS and incubate for 15 minutes at room temperature.[18]
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin or 10% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-labeled secondary antibody in the blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the edges with nail polish.
-
Store at 4°C in the dark until imaging.
-
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Immunofluorescence troubleshooting workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1614225-93-2|COA [dcchemicals.com]
- 3. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53 regulates cytoskeleton remodeling to suppress tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The actin cytoskeleton: Morphological changes in pre- and fully developed lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 14. Autofluorescence [jacksonimmuno.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. southernbiotech.com [southernbiotech.com]
- 17. ptglab.com [ptglab.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: PHT-7.3 and Sotorasib in KRAS G12C Cancer Models
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of PHT-7.3 and sotorasib (B605408), two distinct therapeutic agents targeting KRAS G12C-driven cancers. This document synthesizes available experimental data to highlight their mechanisms of action, in vitro efficacy, and in vivo anti-tumor activity.
The KRAS G12C mutation is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC) and other solid tumors. While the direct covalent inhibitor sotorasib has emerged as a targeted therapy, the indirect inhibitor this compound presents an alternative strategy. This guide provides a comprehensive analysis of their preclinical data to inform further research and development.
Mechanism of Action: Two Different Approaches to Inhibit a Common Target
Sotorasib and this compound employ fundamentally different strategies to counteract the effects of the KRAS G12C mutation.
Sotorasib is a first-in-class, orally bioavailable small molecule that directly and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby blocking its interaction with downstream effector proteins and inhibiting oncogenic signaling through pathways such as the MAPK and PI3K-AKT-mTOR cascades.[1][2][3]
This compound , in contrast, is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1).[4] Cnk1 is a scaffold protein that facilitates the efficient signaling of mutant KRAS. By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 with mutant KRAS at the plasma membrane, thereby disrupting downstream signaling pathways, including Raf/Mek/Erk, Rho, and RalA/B.[4] This indirect mechanism of action offers a unique approach to mitigating mutant KRAS-driven tumorigenesis.
Preclinical Performance: A Comparative Analysis
The following sections provide a detailed comparison of the in vitro and in vivo efficacy of sotorasib and this compound in KRAS G12C and other mutant KRAS cancer models.
In Vitro Efficacy: Potency in Cell-Based Assays
Sotorasib has demonstrated potent and selective inhibition of cell proliferation in various KRAS G12C-mutated cancer cell lines. In contrast, specific quantitative data for this compound in KRAS G12C models is limited in the public domain, with available data primarily focusing on other KRAS mutations.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Reference |
| Sotorasib | NCI-H358 | NSCLC | G12C | ~0.006 | [5] |
| MIA PaCa-2 | Pancreatic | G12C | ~0.009 | [5] | |
| NCI-H23 | NSCLC | G12C | 0.6904 | [5] | |
| This compound | A549 | NSCLC | G12S | Not specified | [4] |
| H441 | NSCLC | G12V | Not specified | [4] | |
| Panel of mut-KRas NSCLC cells | NSCLC | Various | Not specified (data in waterfall plot) | [2][3] |
Note: While a waterfall plot showing the IC50 values of this compound across a panel of NSCLC cell lines with various KRAS mutations has been published, the specific values for KRAS G12C cell lines are not explicitly stated in the available literature.[2][3]
In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models
Both sotorasib and this compound have demonstrated anti-tumor activity in preclinical xenograft models. Sotorasib has been extensively studied in KRAS G12C models, showing significant tumor growth inhibition and regression. This compound has shown cytostatic effects in models with other KRAS mutations.
| Inhibitor | Cancer Model | KRAS Mutation | Dosage & Schedule | Key Findings | Reference |
| Sotorasib | NCI-H358 Xenograft | G12C | 100 mg/kg, oral, daily | Dose-dependent tumor regression | [1] |
| This compound | A549 Xenograft | G12S | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity | [4] |
| H441 Xenograft | G12V | 200 mg/kg, i.p., daily for 20 days | Cytostatic antitumor activity | [4] |
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of this compound and sotorasib.
In Vitro Cell Proliferation Assay
-
Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., NCI-H358 for KRAS G12C, A549 for KRAS G12S).
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the inhibitor (this compound or sotorasib) or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS or CellTiter-Glo®, which measures metabolic activity.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Xenograft Study
-
Animal Models: Immunocompromised mice (e.g., nude or NOD-SCID) are used.
-
Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment Initiation: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
Drug Administration: The inhibitor (this compound or sotorasib) is administered via the specified route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Toxicity Assessment: Animal body weight and general health are monitored to assess treatment-related toxicity.
Conclusion
Sotorasib stands as a well-characterized, potent, and direct inhibitor of KRAS G12C with a substantial body of preclinical and clinical data supporting its efficacy. This compound, with its novel indirect mechanism of inhibiting mutant KRAS signaling via the Cnk1 scaffold protein, represents an intriguing alternative therapeutic strategy. However, a direct and comprehensive comparison is currently hampered by the limited availability of quantitative data for this compound specifically in KRAS G12C models. Further investigation into the efficacy of this compound in KRAS G12C-driven cancers is warranted to fully elucidate its therapeutic potential and to enable a more direct comparison with established inhibitors like sotorasib. This guide provides a foundational framework for understanding the distinct preclinical profiles of these two agents, which can inform the design of future comparative studies.
References
A Comparative Analysis of PHT-7.3 and Adagrasib in Lung Cancer Cells
This guide provides a detailed comparison of the efficacy, mechanism of action, and experimental evaluation of two anti-cancer compounds, PHT-7.3 and adagrasib, in the context of lung cancer. The information is intended for researchers, scientists, and professionals in the field of drug development.
Overview and Mechanism of Action
This compound and adagrasib represent two distinct strategies for targeting cancers driven by mutations in the KRAS oncogene, a key regulator of cell growth and proliferation that is frequently mutated in non-small cell lung cancer (NSCLC).
Adagrasib (Krazati) is a highly targeted therapy that functions as a covalent inhibitor of a specific KRAS mutation, G12C.[1][2][3][4][5] The KRAS G12C mutation results in the substitution of a glycine (B1666218) amino acid with a cysteine.[3] Adagrasib is designed to irreversibly bind to this mutant cysteine, effectively locking the KRAS G12C protein in its inactive, GDP-bound state.[1][2][4] This action prevents the activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]
This compound , on the other hand, employs an indirect approach to inhibit mutant KRAS signaling. It is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1) scaffold protein.[6][7][8][9][10] Cnk1 is essential for the efficient assembly and function of KRAS signaling complexes (nanoclusters) at the plasma membrane.[7][8][11] By binding to the Cnk1 PH domain, this compound prevents Cnk1 from localizing to the cell membrane, thereby disrupting its interaction with mutant KRAS.[7][8][9][10] This disruption selectively blocks downstream signaling through pathways like Raf/Mek/Erk, Rho, and RalA/B in cancer cells with mutant KRAS, while having minimal effect on cells with wild-type KRAS.[7][8][10][11]
Data Presentation: Efficacy in Lung Cancer Models
The following tables summarize the available quantitative data on the efficacy of adagrasib and this compound. It is important to note that the data for adagrasib is derived from both preclinical and extensive clinical trials in humans, while the data for this compound is from preclinical in vivo models. No head-to-head comparative studies have been published.
Table 1: Adagrasib Efficacy in KRAS G12C-Mutated NSCLC
| Parameter | Study | Population/Model | Result |
| Objective Response Rate (ORR) | KRYSTAL-1 (Phase I/II) | Previously treated NSCLC patients | 43% |
| Median Duration of Response (DoR) | KRYSTAL-1 (Phase I/II) | Previously treated NSCLC patients | 12.4 months |
| Median Overall Survival (OS) | KRYSTAL-1 (Phase I/II) | Previously treated NSCLC patients | 14.1 months |
| Median Progression-Free Survival (PFS) | KRYSTAL-12 (Phase 3) | Previously treated NSCLC patients | 5.5 months (vs. 3.8 months for docetaxel)[12][13] |
| Intracranial ORR | KRYSTAL-1 (Phase Ib) | NSCLC patients with untreated brain metastases | 42% |
| Intracranial Disease Control Rate | KRYSTAL-1 (Phase Ib) | NSCLC patients with untreated brain metastases | 90%[14] |
Table 2: this compound Efficacy in KRAS-Mutant NSCLC Xenograft Models
| Parameter | Cell Line (KRAS Mutation) | Dosing | Result |
| Antitumor Activity | A549 (G12S) Xenograft | 200 mg/kg; i.p.; daily for 20 days | Cytostatic antitumor activity observed[6][7] |
| Antitumor Activity | H441 (G12V) Xenograft | 200 mg/kg; i.p.; daily for 20 days | Cytostatic antitumor activity observed[6][11] |
| Downstream Signaling | A549 Xenograft | 200 mg/kg; i.p.; single dose & 6 days | Inhibition of activated Rho and Ral signaling[7][11] |
Signaling Pathway Diagrams
The diagrams below, generated using DOT language, illustrate the mechanisms of action for adagrasib and this compound.
Caption: Adagrasib covalently binds to active KRAS G12C, blocking downstream signaling.
Caption: this compound inhibits the Cnk1 PH domain, preventing its translocation and disrupting KRAS signaling.
Experimental Protocols
The evaluation of compounds like this compound and adagrasib relies on a suite of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts (like MTT or MTS) to a colored formazan (B1609692) product.[15] The intensity of the color is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Plating: Seed lung cancer cells (e.g., A549, H441, NCI-H358) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or adagrasib. Include untreated cells as a negative control and a solvent-only group as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.[15]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance of the solution at the appropriate wavelength (typically 490-590 nm) using a microplate reader.[15][16][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of target engagement and downstream signaling inhibition.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest (e.g., phosphorylated ERK, total ERK, KRAS).
-
Protocol:
-
Cell Lysis: Treat lung cancer cells with this compound or adagrasib for a defined period. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[18]
-
Gel Electrophoresis: Denature an equal amount of protein from each sample (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-total-ERK, anti-Actin) overnight at 4°C.[18]
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.[18]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[19][20]
-
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of anti-cancer compounds.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. What is the mechanism of Adagrasib? [synapse.patsnap.com]
- 3. What is Adagrasib used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound|1614225-93-2|COA [dcchemicals.com]
- 10. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancernetwork.com [cancernetwork.com]
- 13. Bristol Myers Squibb - KRAZATI (adagrasib) Demonstrated Statistically Significant Improvement in Progression-Free Survival in Patients with Pretreated Locally Advanced or Metastatic KRASG12C-Mutated Non-Small Cell Lung Cancer [news.bms.com]
- 14. Adagrasib effective for patients with KRAS G12C-mutant lung cancer and untreated brain metastases | MD Anderson Cancer Center [mdanderson.org]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Proliferation, apoptosis and invasion of human lung cancer cells are associated with NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
PHT-7.3 vs. Pan-RAS Inhibitors: A Comparative Guide to Broad-Spectrum Anti-Cancer Activity
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective cancer therapies has led to the development of targeted agents aimed at oncogenic driver mutations. Among the most prominent of these are mutations in the RAS family of small GTPases (KRAS, NRAS, and HRAS), which are prevalent in a wide array of human cancers. This guide provides a detailed comparison of two distinct therapeutic strategies targeting RAS-driven cancers: the indirect inhibitor PHT-7.3 and the class of direct pan-RAS inhibitors. We will objectively evaluate their mechanisms of action, preclinical efficacy, and the experimental evidence supporting their potential as broad-spectrum anti-cancer agents.
Executive Summary
This compound represents a novel, indirect approach to targeting mutant KRAS. It functions by inhibiting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (Cnk1), a scaffold protein essential for mutant KRAS signaling. This strategy has demonstrated selectivity for cancer cells harboring KRAS mutations while sparing their wild-type counterparts.
In contrast, pan-RAS inhibitors are designed to directly target multiple RAS isoforms, irrespective of their mutational status. This approach holds the promise of broader applicability, potentially overcoming the limitations of mutation-specific inhibitors and addressing a wider range of RAS-driven malignancies, including those with upstream RAS activation. This guide will delve into the available data for prominent pan-RAS inhibitors such as ADT-007 and RMC-6236.
Mechanism of Action
This compound: Indirect Inhibition of Mutant KRAS via Cnk1
This compound selectively binds to the PH domain of Cnk1 with a dissociation constant (Kd) of 4.7 μM.[1][2] Cnk1 is a crucial scaffold protein that facilitates the localization and activation of signaling complexes downstream of mutant KRAS.[3] By binding to the Cnk1 PH domain, this compound prevents the co-localization of Cnk1 and mutant KRAS at the plasma membrane, thereby disrupting downstream signaling pathways, including the Raf/Mek/Erk and Ral/Rho pathways, leading to inhibited cell growth.[3][4] A key advantage of this indirect approach is its specificity for mutant KRAS, with minimal effects on wild-type KRAS signaling.[3][4]
Pan-RAS Inhibitors: Direct Targeting of Multiple RAS Isoforms
Pan-RAS inhibitors represent a direct approach to blocking oncogenic RAS signaling. These small molecules are designed to bind to various RAS isoforms (KRAS, NRAS, HRAS), often in a specific conformational state.
For instance, ADT-007 binds to nucleotide-free RAS, preventing the loading of GTP and subsequent activation of downstream effectors like RAF and PI3K.[5][6] This leads to mitotic arrest and apoptosis in cancer cells with high levels of activated RAS.[5][6]
Another example, RMC-6236 , is a multi-selective inhibitor that targets the active, GTP-bound "ON" state of both mutant and wild-type RAS variants.[7][8] This broad-spectrum inhibition is designed to be effective against a wide range of RAS mutations and to prevent resistance mechanisms that can arise with mutant-specific inhibitors.[9]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the in vitro and in vivo efficacy of this compound and representative pan-RAS inhibitors.
In Vitro Cellular Proliferation
| Inhibitor | Cell Line | KRAS Status | Growth Condition | IC50 | Reference |
| This compound | A549 | G12S | 3D Soft Agar (B569324) | ~1 µM | [1] |
| H23 | G12C | 3D Soft Agar | ~2 µM | [1] | |
| H358 | G12C | 3D Soft Agar | ~3 µM | [1] | |
| H441 | G12V | 3D Soft Agar | ~0.3 µM | [1] | |
| H727 | G12V | 3D Soft Agar | ~10 µM | [1] | |
| ADT-007 | HCT 116 | G13D | 2D | 5 nM | [4][10] |
| MIA PaCa-2 | G12C | 2D | 2 nM | [4] | |
| DLD-1 | G13D | 2D | 10.1 nM | [11] | |
| HT-29 | Wild-Type | 2D | 2600 nM | [11] | |
| COLO 205 | Wild-Type | 2D | 2430 nM | [11] | |
| RMC-6236 | HPAC | G12D | 2D | Potent Inhibition | [7] |
| Capan-2 | G12V | 2D | Potent Inhibition | [7] | |
| BI-2852 | Multiple NSCLC | Various | 3D | 4.63 to >100 µM | [12] |
| Multiple CRC | Various | 3D | 19.21 to >100 µM | [12] | |
| BAY-293 | Multiple NSCLC | Various | 3D | 1.29 to 17.84 µM | [12] |
| Multiple CRC | Various | 3D | 1.15 to 5.26 µM | [12] |
In Vivo Tumor Growth Inhibition
| Inhibitor | Tumor Model | KRAS Status | Dosing | % Tumor Growth Inhibition (TGI) | Reference |
| This compound | A549 Xenograft | G12S | 200 mg/kg, i.p., daily | Cytostatic | [2][13] |
| H441 Xenograft | G12V | 200 mg/kg, i.p., daily | Cytostatic | [2][13] | |
| ADT-007 | Colorectal & Pancreatic Xenografts | Mutant | Local administration | Robust Antitumor Activity | [5] |
| Gall Bladder Adenocarcinoma PDX | Mutant | Peritumoral | Tumor Growth Inhibition | [4] | |
| RMC-6236 | KRASG12X Xenografts | G12X | Oral | Profound Tumor Regressions | [7][8] |
| Compound 3144 | MDA-MB-231 Xenograft | G13D | Oral or IV/IP | Tumor Growth Inhibition | [14] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
Soft Agar Colony Formation Assay
This assay assesses anchorage-independent growth, a hallmark of cellular transformation.
-
Preparation of Agar Layers: A base layer of 0.5-0.6% agar in complete medium is solidified in 6-well plates.[15]
-
Cell Seeding: Cells are trypsinized, counted, and resuspended in a top layer of 0.3-0.4% agar in complete medium at a density of approximately 5,000 cells per well.[16]
-
Incubation: Plates are incubated at 37°C in a humidified incubator for 10-30 days, with fresh medium added periodically to prevent drying.[15][16]
-
Colony Staining and Counting: Colonies are stained with crystal violet and counted using a microscope.[16]
In Vivo Xenograft Studies
Animal models are essential for evaluating the in vivo efficacy and tolerability of anti-cancer agents.
-
Cell Implantation: Human cancer cells (e.g., 5 x 106 cells) are subcutaneously injected into the flank of immunodeficient mice.[17]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Treatment: Mice are randomized into treatment and vehicle control groups. The inhibitor is administered via a specified route (e.g., intraperitoneal, oral gavage) and schedule.[13][17]
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
-
Protein Immobilization: The target protein (e.g., Gst-tagged Cnk1 PH domain) is immobilized on a sensor chip.[13]
-
Analyte Injection: A solution containing the small molecule inhibitor (analyte) is flowed over the sensor chip surface.
-
Binding Measurement: The change in the refractive index at the chip surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify binding affinity.[13]
Discussion and Future Perspectives
Both this compound and pan-RAS inhibitors present compelling strategies for targeting RAS-driven cancers, albeit through different mechanisms.
This compound offers the advantage of selectivity for mutant KRAS, potentially leading to a more favorable therapeutic window with fewer off-target effects on normal cells that rely on wild-type RAS signaling.[3][4] Its cytostatic effect observed in preclinical models suggests it may be most effective in combination with other cytotoxic or targeted agents.[13]
Pan-RAS inhibitors , on the other hand, provide a broader spectrum of activity against various RAS mutations and isoforms.[7][9] This could be particularly beneficial in tumors with RAS amplifications or upstream mutations that lead to hyperactivation of wild-type RAS.[7] The profound tumor regressions observed with some pan-RAS inhibitors in preclinical models are highly encouraging.[7][8] However, the potential for on-target toxicity due to the inhibition of wild-type RAS in normal tissues requires careful clinical evaluation.
The development of resistance is a significant challenge in targeted cancer therapy. Pan-RAS inhibitors may have an advantage in this regard, as they can potentially circumvent resistance mechanisms that involve the activation of other RAS isoforms.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADT-007, a first-in-class pan-RAS inhibitor, addresses complex RAS mutational landscape of human cancers | BioWorld [bioworld.com]
- 5. A Novel Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth in Mouse Models of GI Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Revolution Medicines Reports Strong Anti-Tumor Effects of RAS(ON) Inhibitors in KRAS-Mutated NSCLC Models [synapse.patsnap.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Evaluation of a Novel Pan-RAS Inhibitor in 3D Bioprinted Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lab.moffitt.org [lab.moffitt.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison: The Indirect Modulator PHT-7.3 Versus Direct KRAS Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Distinct Anti-KRAS Strategies
The discovery of molecules capable of targeting tumors driven by KRAS mutations has marked a pivotal moment in oncology. For decades, KRAS was deemed "undruggable," but recent advances have led to two distinct and promising therapeutic strategies: indirect modulation of the KRAS signaling complex and direct inhibition of the mutant KRAS protein itself.
This guide provides a comprehensive, data-driven comparison between PHT-7.3, a novel indirect inhibitor, and the class of direct KRAS inhibitors, exemplified by the FDA-approved drugs Sotorasib and Adagrasib. We will delve into their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate them. It is important to note that while direct head-to-head preclinical or clinical trials are not yet available, this guide synthesizes the existing data to provide a clear, comparative overview.
Section 1: Mechanism of Action - A Tale of Two Strategies
The fundamental difference between this compound and direct KRAS inhibitors lies in their therapeutic target. While direct inhibitors bind to the mutant KRAS protein, this compound targets a critical scaffold protein required for its oncogenic signaling.
This compound: Disrupting the KRAS Signaling Scaffold
This compound is a selective small molecule inhibitor that targets the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1][2][3] CNK1 is a scaffold protein that co-localizes with mutant KRAS (mut-KRAS) at the plasma membrane, enhancing the efficiency and specificity of its downstream signaling pathways.[1][4]
By binding to the CNK1 PH domain, this compound prevents this crucial interaction and membrane association between CNK1 and mut-KRAS.[1][4][5] This disruption selectively blocks the growth and downstream signaling (including Raf/Mek/Erk, Rho, and RalA/B pathways) in mut-KRAS-driven cancer cells, with minimal effect on cells with wild-type (wt)-KRAS.[1][4]
Direct KRAS Inhibitors: Covalently Silencing the Mutant Protein
Direct KRAS inhibitors, such as Sotorasib and Adagrasib, are designed to target a specific mutation, KRAS G12C, where a glycine (B1666218) residue is replaced by cysteine.[6][7] This mutation is a common driver in non-small cell lung cancer (NSCLC) and other solid tumors.[6]
These inhibitors work by forming an irreversible, covalent bond with the unique cysteine residue of the KRAS G12C protein.[7][8][9] They bind to a region known as the Switch-II pocket, which is accessible only when the protein is in its inactive, GDP-bound state.[9] This covalent binding effectively traps KRAS G12C in this "off" state, preventing its conversion to the active, GTP-bound form and thereby blocking downstream oncogenic signaling.[8][9]
Section 2: Comparative Data Overview
The following tables summarize the key characteristics and available preclinical data for this compound and direct KRAS G12C inhibitors.
Table 1: Comparison of Target and Mechanism
| Feature | This compound | Direct KRAS G12C Inhibitors (Sotorasib, Adagrasib) |
| Primary Target | CNK1 Scaffold Protein[1][2] | Mutant KRAS G12C Protein[6][7] |
| Binding Site | Pleckstrin Homology (PH) Domain of CNK1[1][3] | Switch-II Pocket of KRAS G12C (Cysteine-12)[9][10] |
| Binding Type | Reversible, Non-covalent | Irreversible, Covalent[7][10] |
| Mechanism | Disrupts mut-KRAS/CNK1 co-localization at the plasma membrane.[1][5] | Locks KRAS G12C in an inactive, GDP-bound state.[9][10] |
| Mutation Selectivity | Selective for mutant KRAS over wild-type KRAS.[1][5] | Highly specific to the G12C mutation.[6] |
| Development Status | Preclinical/Investigational[1][11] | FDA Approved (Sotorasib, Adagrasib)[10][12] |
Table 2: In Vitro Efficacy in Mutant KRAS NSCLC Cell Lines (IC50, µM)
| Cell Line (KRAS Mutation) | This compound IC50 (µM) | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) |
| A549 (G12S) | ~25[5] | N/A (Not G12C) | N/A (Not G12C) |
| H441 (G12V) | ~25[5] | N/A (Not G12C) | N/A (Not G12C) |
| H358 (G12C) | ~25[5] | 0.007 - 0.01 | 0.005 - 0.009 |
| H2122 (G12C) | ~30[5] | Data not specified | Data not specified |
| H1975 (wt-KRAS) | >100 (Inactive)[5] | Inactive | Inactive |
Disclaimer: The IC50 values are compiled from different studies and are not from a direct head-to-head comparison. They are presented for illustrative purposes to show relative potency against respective target pathways. Direct inhibitors show nanomolar potency against G12C lines, while this compound shows micromolar activity across multiple KRAS mutations.
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
| Inhibitor | Model (Cell Line) | Dosing | Outcome |
| This compound | A549 (mut-KRAS G12S) | 200 mg/kg, ip, daily | Cytostatic anti-tumor activity.[1][5][13] |
| This compound | H441 (mut-KRAS G12V) | 200 mg/kg, ip, daily | Cytostatic anti-tumor activity.[1][5] |
| This compound | H1975 (wt-KRAS) | 200 mg/kg, ip, daily | No significant anti-tumor activity.[1][13] |
| Sotorasib | H358 (KRAS G12C) | 100 mg/kg, po, daily | Significant tumor regression. |
| Adagrasib | H358 (KRAS G12C) | 100 mg/kg, po, daily | Significant tumor regression. |
Disclaimer: In vivo data is sourced from separate studies and direct comparisons of tumor growth inhibition percentages cannot be made. The data indicates that both strategies lead to anti-tumor activity in relevant mutant KRAS models.
Section 3: Experimental Protocols and Workflow
To facilitate independent verification and further research, this section details the standard methodologies for evaluating and comparing KRAS inhibitors.
Cell Viability Assay (MTS or CellTiter-Glo)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell proliferation.
-
Methodology:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H358) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., this compound, Sotorasib) for 72-96 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add MTS reagent (or CellTiter-Glo reagent) to each well and incubate for 1-4 hours as per the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance at 490 nm (for MTS) or luminescence (for CTG) using a plate reader.
-
Analysis: Normalize the results to the vehicle control and calculate IC50 values using non-linear regression analysis in software like GraphPad Prism.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the inhibitor's effect on downstream KRAS signaling pathways.
-
Methodology:
-
Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the inhibitor at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 2, 6, or 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., A549, H441) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth: Monitor tumor growth until volumes reach approximately 100-150 mm³.
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at 200 mg/kg ip).[1] Administer treatment daily.
-
Monitoring: Measure tumor volumes with calipers twice a week and record mouse body weight as a measure of toxicity.
-
Endpoint: Continue the study for a predetermined period (e.g., 20 days) or until tumors in the control group reach a specified size.[1][5]
-
Analysis: Plot the mean tumor volume for each group over time to assess anti-tumor activity. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).
-
Section 4: Summary and Future Outlook
This compound and direct KRAS inhibitors represent two innovative and mechanistically distinct approaches to targeting KRAS-driven cancers.
-
This compound offers a novel strategy by targeting the CNK1 scaffold protein. Its key advantage may lie in its activity against a broader range of KRAS mutations beyond G12C, as demonstrated in preclinical models with G12S and G12V mutations.[1][5] This indirect approach could provide a therapeutic option for a wider patient population.
-
Direct KRAS G12C Inhibitors (Sotorasib, Adagrasib) have achieved remarkable clinical success, validating the direct targeting of mutant KRAS.[12][14] Their high potency and specificity for the G12C mutation have established a new standard of care for this patient subgroup.[12][15]
References
- 1. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|1614225-93-2|COA [dcchemicals.com]
- 4. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What are KRAS inhibitors and how do they work? [synapse.patsnap.com]
- 7. KRAS - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutics Under Investigation to Treat KRAS-Harboring Tumors [theoncologynurse.com]
- 15. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
PHT-7.3 in Patient-Derived Xenograft Models: A Comparative Guide to KRAS Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
While direct studies on the efficacy of PHT-7.3 in patient-derived xenograft (PDX) models are not currently available in published literature, this guide provides a comparative overview of its known preclinical activity alongside alternative inhibitors targeting the KRAS signaling pathway, for which PDX data exists. This guide aims to offer a valuable resource for researchers considering therapeutic strategies against KRAS-mutant cancers.
This compound: An Inhibitor of the CNK1-KRAS Axis
This compound is a selective inhibitor of the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1][2][3][4] CNK1 is a scaffold protein crucial for the efficient signaling of mutant KRAS.[2][3] By binding to the CNK1 PH domain, this compound prevents the co-localization of CNK1 and mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways, including the Raf/Mek/Erk, Rho, and RalA/B pathways.[2][3] This mechanism leads to the selective inhibition of mutant KRAS-driven cancer cell growth.[1][2][3][4]
Efficacy in Cell Line-Derived Xenograft (CDX) Models
Preclinical studies have demonstrated the in vivo efficacy of this compound in non-small cell lung cancer (NSCLC) cell line-derived xenograft models harboring KRAS mutations. Specifically, this compound exhibited cytostatic antitumor activity in models using A549 (KRAS G12S) and H441 (KRAS G12V) cell lines.[1][5]
| Cell Line | KRAS Mutation | Treatment | Outcome |
| A549 | G12S | This compound (200 mg/kg, i.p. daily) | Cytostatic antitumor activity[1][5] |
| H441 | G12V | This compound (200 mg/kg, i.p. daily) | Cytostatic antitumor activity[1][5] |
| H1975 | Wild-Type | This compound (200 mg/kg, i.p. daily) | No antitumor activity[2] |
Alternative KRAS Pathway Inhibitors in PDX Models
Given the absence of this compound data in PDX models, this section focuses on the performance of other inhibitors targeting the KRAS pathway in these more clinically relevant models. PDX models are established by implanting patient tumor tissue into immunodeficient mice, thereby preserving the heterogeneity and microenvironment of the original tumor.[6][7][8][9][10]
KRAS G12C Inhibitors
The development of specific inhibitors for the KRAS G12C mutation has shown promising results in PDX models.
| Inhibitor | Cancer Type | PDX Model Details | Key Findings |
| MRTX849 (Adagrasib) | NSCLC, Colorectal Cancer | KRAS G12C-positive PDX models | Pronounced tumor regression in 17 of 26 models.[11] |
| AMG 510 (Sotorasib) | NSCLC | PDX model with acquired resistance to AMG 510 | Development of resistance, which could be overcome by combination therapies (e.g., with a MET inhibitor like crizotinib).[12] |
| AZD4625 | NSCLC | 12 KRAS G12C PDX models | Reproduced clinical trial response rates; 4 of 12 models showed tumor size reduction.[13] |
MEK Inhibitors
MEK inhibitors target a downstream component of the KRAS signaling pathway and have been evaluated in KRAS-mutant PDX models.
| Inhibitor | Cancer Type | PDX Model Details | Key Findings |
| Trametinib | Lung Adenocarcinoma | 9 KRAS-mutant PDX models (G12C, G12D, G12A, G12S, G13R) | Significant tumor growth inhibition in 5 of 9 models, particularly those with non-G12C mutations and concurrent KRAS gene amplification.[14] |
| Trametinib | Multiple (Colorectal, H&N, etc.) | 62 PDX models across 9 cancer types | Varied response: ~20% sensitive (TGI > 70%), 35% resistant (TGI ≤ 30%).[15] |
Pan-KRAS Inhibitors
Pan-KRAS inhibitors are designed to target multiple KRAS mutations.
| Inhibitor | Cancer Type | PDX Model Details | Key Findings |
| BI-2493 | Pancreatic Cancer | Pancreatic cancer PDX models | Effectively suppressed tumor growth and prolonged survival in vivo.[16] |
| AMG 410 | Colorectal, Pancreatic, Lung Cancer | PDX models with diverse KRAS mutations (G12D, G12V, G12C, G13D) | Achieved tumor stasis or regression.[17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies.
General PDX Model Establishment and Drug Efficacy Studies
-
Tumor Implantation : Fresh tumor tissue from consenting patients is obtained under sterile conditions. The tissue is minced into small fragments (e.g., 2x2x2 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID, NSG).[18]
-
Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.
-
Passaging : Once tumors reach a specific size (e.g., 750-1000 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[18]
-
Drug Treatment : When tumors in the experimental cohort reach a predetermined size (e.g., 100-300 mm³), mice are randomized into treatment and control (vehicle) groups.
-
Administration : The investigational drug (e.g., this compound, trametinib) is administered according to a specified dose and schedule (e.g., daily, twice daily, weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation : The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated group to the control group. Other endpoints can include tumor regression and survival.
-
Pharmacodynamic Analysis : At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling effects (e.g., Western blotting for phosphorylated proteins).
This compound Formulation for In Vivo Studies
A published protocol for formulating this compound for intraperitoneal injection involves the following steps:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).
-
For a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to reach the final volume of 1 mL.[1]
Visualizing Signaling Pathways and Workflows
KRAS Signaling Pathway and Inhibition
Caption: Simplified KRAS signaling cascade and inhibitor targets.
Experimental Workflow for PDX Model Drug Efficacy Study
Caption: General workflow for a PDX drug efficacy study.
Conclusion
While this compound shows promise as a selective inhibitor of mutant KRAS signaling in preclinical cell line-derived xenograft models, its efficacy in the more clinically relevant PDX models has not been reported. The comparative data from alternative KRAS pathway inhibitors, such as specific KRAS G12C inhibitors and MEK inhibitors, demonstrate the utility of PDX models in evaluating targeted therapies and understanding mechanisms of resistance. Future studies investigating this compound in a diverse panel of KRAS-mutant PDX models, including in combination with other agents, will be crucial to fully assess its therapeutic potential for patients with KRAS-driven cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of the pleckstrin homology domain of CNK1 selectively blocks the growth of mutant KRAS cells and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|1614225-93-2|COA [dcchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. f.oaes.cc [f.oaes.cc]
- 7. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.championsoncology.com [blog.championsoncology.com]
- 10. Patient-Derived Xenograft Models in Cancer Research: Methodology, Applications, and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. An improved method to build lung cancer PDX models by surgical resection samples and its association with B7-H3 expression - PMC [pmc.ncbi.nlm.nih.gov]
PHT-7.3: A Comparative Analysis of its Activity in Diverse KRAS Mutant Backgrounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of PHT-7.3's activity across various KRAS mutant backgrounds. This compound is a novel small molecule inhibitor targeting the pleckstrin homology (PH) domain of the Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1] By selectively binding to the CNK1 PH domain, this compound disrupts its co-localization with mutant KRAS at the plasma membrane, thereby inhibiting downstream signaling pathways and selectively impeding the growth of cancer cells harboring KRAS mutations.[1] This document summarizes key experimental data, details the methodologies for replication, and visualizes the underlying biological processes.
Comparative Activity of this compound in KRAS Mutant vs. Wild-Type Cell Lines
The efficacy of this compound demonstrates a clear dependency on the KRAS mutational status. In vitro studies on a panel of non-small cell lung cancer (NSCLC) cell lines reveal a significantly higher sensitivity in KRAS mutant cells compared to their wild-type counterparts, particularly in three-dimensional (3D) anchorage-independent growth assays, which more closely mimic in vivo tumor conditions.
| Cell Line | KRAS Mutation Status | 2D Growth IC50 (µM) | 3D Growth IC50 (µM) |
| H358 | KRAS G12C | ~25 | ~5 |
| A549 | KRAS G12S | ~40 | ~3 |
| H441 | KRAS G12V | ~50 | ~4 |
| H727 | KRAS G12V | ~60 | ~6 |
| H2009 | KRAS G12A | >100 | ~8 |
| H2122 | KRAS G12C | >100 | ~7 |
| Calu-1 | KRAS G12C | >100 | ~10 |
| H460 | KRAS Q61H | >100 | >20 |
| H1792 | KRAS G12C | >100 | >20 |
| SW1573 | KRAS G12C | >100 | >20 |
| H1975 | Wild-Type | >100 | >20 |
| H2228 | Wild-Type | >100 | >20 |
| H522 | Wild-Type | >100 | >20 |
| H661 | Wild-Type | >100 | >20 |
| H1650 | Wild-Type | >100 | >20 |
| H1993 | Wild-Type | >100 | >20 |
| H2030 | Wild-Type | >100 | >20 |
| H23 | Wild-Type | >100 | >20 |
Note: The IC50 values are approximated from the waterfall plots presented in Indarte M, et al. Cancer Res. 2019 Jun 15;79(12):3100-3111.[1]
In Vivo Antitumor Activity
Xenograft studies in mice further corroborate the selective antitumor activity of this compound against KRAS mutant tumors. Daily administration of this compound exhibited a cytostatic effect on the growth of KRAS G12S (A549) and KRAS G12V (H441) xenografts, while no significant effect was observed on wild-type KRAS (H1975) xenografts.[1]
| Xenograft Model | KRAS Mutation | Treatment | Outcome |
| A549 | KRAS G12S | This compound (200 mg/kg, i.p. daily) | Cytostatic antitumor activity |
| H441 | KRAS G12V | This compound (200 mg/kg, i.p. daily) | Cytostatic antitumor activity |
| H1975 | Wild-Type | This compound (200 mg/kg, i.p. daily) | No significant antitumor activity |
Signaling Pathway Inhibition
This compound effectively inhibits the downstream signaling cascades mediated by mutant KRAS. Western blot analysis of cell lysates treated with this compound demonstrated a reduction in the activation of key effector pathways, including the Raf/MEK/ERK and RalGDS/Ral pathways.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency in appropriate media.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTS Reagent Addition and Incubation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
-
Western Blot Analysis
This protocol describes the methodology for assessing the effect of this compound on KRAS downstream signaling proteins.
-
Cell Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Perform densitometric analysis to quantify the protein band intensities.
-
References
Assessing the Specificity of PHT-7.3: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CNK1 PH domain inhibitor PHT-7.3 with established kinase inhibitors, supported by experimental data and detailed protocols.
This compound represents a novel class of anti-cancer compounds that does not directly inhibit a kinase. Instead, it selectively targets the Pleckstrin Homology (PH) domain of the scaffold protein Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1).[1][2][3] This unique mechanism of action disrupts the co-localization of CNK1 with mutant KRas at the plasma membrane, thereby inhibiting downstream oncogenic signaling pathways.[1][2][3] This guide assesses the specificity of this compound and compares its profile to that of two well-characterized kinase inhibitors, Trametinib and Erlotinib (B232), which also impact the Ras signaling cascade, albeit through direct kinase inhibition.
Comparison of this compound with Other Kinase Inhibitors
This compound's specificity is determined by its selective binding to the CNK1 PH domain. While not a kinase inhibitor, its functional output is the suppression of kinase signaling pathways downstream of mutant KRas. For a relevant comparison, we have chosen Trametinib, a highly selective MEK1/2 inhibitor, and Erlotinib, an EGFR tyrosine kinase inhibitor.
| Feature | This compound | Trametinib | Erlotinib |
| Primary Target | Pleckstrin Homology (PH) domain of CNK1[1][2] | MEK1 and MEK2 kinases | Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[4] |
| Mechanism of Action | Prevents CNK1 co-localization with mutant KRas at the plasma membrane, inhibiting downstream signaling.[1][2] | Allosteric inhibitor of MEK1/2, preventing ERK1/2 phosphorylation. | Reversible inhibitor of the ATP-binding site of the EGFR tyrosine kinase domain.[4] |
| Binding Affinity (Primary Target) | Kd = 4.7 µM for CNK1 PH domain[1] | IC50 = 0.92 nM (MEK1), 1.8 nM (MEK2) | Higher affinity for mutated EGFR (e.g., exon 19 deletions, L858R) than wild-type.[4] |
| Specificity/Selectivity Data | Selective for CNK1 PH domain over PH domains of Pdpk1, Btk, Akt1, and Plekha7. | No significant inhibition of 99 other kinases at 10 µM. Some off-target inhibition of MKK6 and p38α MAPK at higher concentrations.[5] | Primarily targets EGFR but has known off-target effects on JAK2 and STK10. Can also activate Notch3 signaling.[6][7][8] |
| Downstream Pathways Affected | Raf/Mek/Erk, Rho, RalA/B[2][3] | MAPK/ERK pathway | Multiple pathways including MAPK, PI3K/AKT |
| Cellular Specificity | Selective growth inhibition of mutant KRas cancer cells over wild-type KRas cells.[1][2][3] | Broadly affects cells dependent on the MAPK/ERK pathway. | Effective in cancers with activating EGFR mutations. |
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound and comparator inhibitors are provided below.
Surface Plasmon Resonance (SPR) for this compound Binding to CNK1 PH Domain
This protocol is adapted from standard methods for analyzing small molecule-protein interactions.[9][10][11][12]
-
Immobilization of CNK1 PH Domain:
-
A sensor chip (e.g., CM5) is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant CNK1 PH domain protein is injected over the activated surface in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.
-
This compound is prepared in a dilution series in the running buffer.
-
Each concentration of this compound is injected over the immobilized CNK1 PH domain surface for a defined association time, followed by a dissociation phase with running buffer.
-
The sensorgram, which plots response units versus time, is recorded for each concentration.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
-
Western Blot for Phospho-ERK Inhibition
This protocol outlines the detection of phosphorylated ERK (p-ERK) as a measure of downstream signaling inhibition.[13][14][15][16]
-
Cell Culture and Treatment:
-
Cancer cells with mutant KRas (e.g., A549) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of this compound, Trametinib, or Erlotinib for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (e.g., Thr202/Tyr204).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
The membrane is stripped and re-probed with an antibody for total ERK1/2 to serve as a loading control.
-
The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol describes a method to assess the effect of the inhibitors on cell proliferation and viability.[17][18][19][20][21]
-
Cell Seeding and Treatment:
-
Cells are seeded in 96-well plates and incubated overnight.
-
A dilution series of this compound, Trametinib, or Erlotinib is added to the wells.
-
-
Incubation:
-
The plates are incubated for a period that allows for cell proliferation (e.g., 72 hours).
-
-
Measurement of Cell Viability:
-
For MTT assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. A solubilization solution is then added to dissolve the crystals, and the absorbance is read at ~570 nm.
-
For CellTiter-Glo assay: A single reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The luminescence is read on a luminometer.
-
-
Data Analysis:
-
The absorbance or luminescence values are normalized to untreated control cells.
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the normalized values against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound, a typical experimental workflow for assessing its specificity, and the logical relationship of its mechanism of action.
Caption: this compound inhibits the mutant KRas signaling pathway.
Caption: Workflow for assessing the specificity of this compound.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Specificity of Phosphorylation Responses to Mitogen Activated Protein (MAP) Kinase Pathway Inhibitors in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 11. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Phospho-ERK1/2 (Thr202/Tyr204) antibody (80031-1-RR) | Proteintech [ptglab.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 19. broadpharm.com [broadpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures for PHT-7.3
As a selective inhibitor of the Cnk1 pleckstrin homology domain with antitumor activity, PHT-7.3 should be handled as a potent, potentially hazardous compound.[2] All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][4]
Summary of Key Disposal Principles
Due to the compound's biological activity, all waste streams containing this compound must be segregated, clearly labeled, and disposed of through an approved hazardous waste program.
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste in a sealed, labeled container. |
| Solutions of this compound (e.g., in DMSO) | Collect in a sealed, properly labeled, and leak-proof hazardous waste container.[5][6] |
| Contaminated Labware & PPE | Place in a designated, sealed, and clearly labeled hazardous waste container for cytotoxic materials.[1][3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The overriding principle for handling laboratory waste is to formulate a disposal plan before beginning any experiment.[7]
Personal Protective Equipment (PPE)
Before handling this compound or its waste, always wear appropriate PPE, including:
-
A lab coat or gown
-
Safety goggles or a face shield
-
Chemical-resistant gloves (butyl rubber is recommended for handling DMSO).[5]
Segregation and Collection of this compound Waste
Waste should be segregated at the point of generation to prevent incompatible materials from mixing.[4][7][8]
A. Solid Waste (Unused Compound, Contaminated Labware, and PPE):
-
Collection: Place all items contaminated with this compound, such as unused solid compound, pipette tips, vials, flasks, and disposable PPE (gloves, gowns), into a designated, rigid, leak-proof container.[3]
-
Container Type: A yellow or other appropriately colored cytotoxic waste container is recommended.[2][9]
-
Labeling: Securely affix a "Hazardous Waste" label to the container.[8] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first item of waste is placed in the container).
-
The name of the principal investigator and laboratory location.
-
B. Liquid Waste (this compound Solutions):
-
Collection: Collect all aqueous and solvent-based solutions containing this compound (e.g., in DMSO) in a dedicated, leak-proof, and shatter-resistant container.[5][10]
-
Container Management: Keep the container securely closed except when adding waste.[7][11] Use a funnel for safe transfer and avoid overfilling (do not fill past 90% capacity).
-
Labeling: Label the liquid waste container with a "Hazardous Waste" tag.[8] The label must specify all constituents and their approximate percentages (e.g., "this compound in DMSO," "DMSO >99%, this compound <1%").
Storage of Hazardous Waste
-
Store all this compound waste containers in a designated and secure satellite accumulation area within the laboratory.[8][11]
-
Ensure that incompatible waste types are segregated using secondary containment, such as trays.[7]
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite area.[11]
Decontamination of Work Surfaces
-
Prepare a decontamination solution (e.g., 70% ethanol (B145695) or a detergent solution).[1]
-
Carefully wipe down all surfaces that may have come into contact with this compound.
-
Dispose of all cleaning materials (wipes, absorbent pads) as solid hazardous waste, as described in section 2A.[1]
Final Disposal
-
Once a waste container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 6-12 months), arrange for pickup.[11][12]
-
Contact your institution's EHS department or follow established procedures to schedule a hazardous waste collection.[10][11]
This compound Disposal Workflow
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. danielshealth.com [danielshealth.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling P-HT-7.3
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of PHT-7.3, a selective inhibitor of the Cnk1 pleckstrin homology (PH) domain with significant antitumor activity.[1] Adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and the integrity of your research.
This compound is a potent compound utilized in cancer research to inhibit mutant KRas signaling.[1] Due to its biological activity, stringent safety measures must be observed to prevent accidental exposure. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to manage this compound safely.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in both solid and solution forms. The following table summarizes the required equipment, which should be donned before any handling procedures begin.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional barrier in case of a tear or puncture in the outer glove. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes of this compound solutions or contact with the powdered form. |
| Body Protection | A fully buttoned lab coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powdered form of this compound to prevent inhalation of fine particles. |
Operational Plan: From Receipt to Use
A systematic workflow is essential to minimize the risk of exposure and ensure the accurate preparation of this compound for experimental use.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store this compound at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1]
2. Preparation of Stock Solution (Example: 10 mM in DMSO):
-
All handling of solid this compound must be conducted in a certified chemical fume hood.
-
Don all required PPE as outlined in the table above.
-
Tare a sterile, microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder.
-
Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly until the solid is completely dissolved.
3. Aliquoting and Use:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date, and initials.
-
When preparing working solutions for experiments, perform dilutions within the chemical fume hood.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Liquid Waste: All solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.
-
Solid Waste: Unused this compound powder, contaminated gloves, and other disposable labware should be collected in a separate, sealed hazardous chemical waste bag.
-
Sharps: Contaminated pipette tips, needles, and other sharps must be disposed of in a designated, puncture-resistant sharps container.
2. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated with a 70% ethanol (B145695) solution followed by a suitable laboratory detergent.
3. Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department. Follow all institutional and local regulations for hazardous waste disposal. Never dispose of this compound or its containers in the regular trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
